molecular formula C19H28Cl3N3O B1673877 KW-5805 CAS No. 113302-01-5

KW-5805

Cat. No.: B1673877
CAS No.: 113302-01-5
M. Wt: 420.8 g/mol
InChI Key: IXGYBSQLXMSBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source;  RN given refers to (+)-isomer

Properties

CAS No.

113302-01-5

Molecular Formula

C19H28Cl3N3O

Molecular Weight

420.8 g/mol

IUPAC Name

N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylethane-1,2-diamine;trihydrochloride

InChI

InChI=1S/C19H25N3O.3ClH/c1-3-22(4-2)13-12-21-19-15-9-7-11-20-17(15)14-23-18-10-6-5-8-16(18)19;;;/h5-11,19,21H,3-4,12-14H2,1-2H3;3*1H

InChI Key

IXGYBSQLXMSBBH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.Cl.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KW 5805;  KW5805;  KW-5805

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Mechanism of Action of KW-5805: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KW-5805 is an anti-ulcer agent that demonstrates a robust protective effect on the gastric mucosa through a dual mechanism of action. Primarily, it exerts a potent cytoprotective effect, enhancing the defensive capabilities of the gastric lining. This is complemented by a weak antisecretory activity, which contributes to its overall therapeutic profile. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning the action of this compound, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Cytoprotection and Antisecretory Effects

This compound's primary mechanism of action is centered on its potent cytoprotective properties, which are significantly more pronounced than those of established anti-ulcer drugs like pirenzepine and cimetidine. In addition to this, it exhibits a mild inhibitory effect on gastric acid secretion.

Gastric Cytoprotection

The cytoprotective action of this compound is multifaceted, involving the enhancement of several of the stomach's natural defense mechanisms:

  • Enhanced Gastric Mucus Integrity: this compound is understood to increase the biosynthesis, storage, and secretion of gastric mucus. This fortified mucus layer acts as a physical barrier against endogenous aggressors such as hydrochloric acid and pepsin.

  • Improved Gastric Mucosal Hemodynamics: The compound improves blood flow to the gastric mucosa. This is crucial for maintaining the physiological integrity of the mucosal cells, ensuring an adequate supply of oxygen and nutrients, and facilitating the removal of metabolic waste and back-diffusing acid.

  • Protection Against Ischemic Injury: this compound has been shown to inhibit the reduction in gastric mucosal blood volume and oxygenation, particularly in the context of hormonally induced shock, thereby preventing ischemic damage to the gastric lining.

A key aspect of this compound's cytoprotective mechanism appears to be its interaction with endogenous sulfhydryl (SH) compounds. The cytoprotective effect of this compound is notably reversed by N-ethylmaleimide (NEM), a sulfhydryl-alkylating agent. This suggests that this compound may act by preserving or enhancing the function of sulfhydryl-containing molecules within the gastric mucosa, which are known to be crucial for cellular integrity and protection against oxidative damage.

Antisecretory Effects

This compound also demonstrates a weak antisecretory effect on gastric acid. It has been shown to reduce gastric acid secretion stimulated by methacholine and tetragastrin. However, this effect is considerably less potent than that of traditional antisecretory agents like cimetidine and pirenzepine.

Quantitative Efficacy of this compound in Preclinical Models

The anti-ulcer and cytoprotective effects of this compound have been quantified in various rat models. The following tables summarize the effective dose (ED₅₀) values of orally administered this compound in comparison to reference compounds.

Table 1: Anti-ulcer Activity of this compound in Different Rat Ulcer Models

Ulcer ModelThis compound ED₅₀ (mg/kg, p.o.)Pirenzepine ED₅₀ (mg/kg, p.o.)Cimetidine ED₅₀ (mg/kg, p.o.)
Shay Ulcer1.23.235.8
Stress Ulcer10.045.1>100
Indomethacin-Induced Ulcer3.518.589.7
Histamine-Induced Duodenal Ulcer7.81.511.2

Table 2: Cytoprotective Effect of this compound Against Necrotizing Agents in Rats

Necrotizing AgentThis compound ED₅₀ (mg/kg, p.o.)Pirenzepine ED₅₀ (mg/kg, p.o.)Cimetidine ED₅₀ (mg/kg, p.o.)
0.6 N HCl39.8>100>100
0.2 N NaOH25.4>100>100
99.5% Ethanol4.548.2>100
10% NaCl15.3>100>100
25% NaCl18.2>100>100

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

Animal Models for Ulcer Induction
  • Animals: Male Donryu rats weighing between 180-220g were used. They were fasted for 24 hours prior to the experiments but had free access to water.

  • Drug Administration: this compound, pirenzepine dihydrochloride, and cimetidine were suspended in a 0.5% carboxymethylcellulose (CMC) solution and administered orally (p.o.) in a volume of 0.5 ml per 100g of body weight. Control animals received the 0.5% CMC solution.

Anti-ulcer Activity Assessment
  • Shay Ulcer Model: The pylorus of the rats was ligated under ether anesthesia. The test compounds were administered intraduodenally immediately after ligation. The animals were sacrificed 7 hours later, and the stomachs were examined for ulcers. The ulcer index was calculated based on the length of the ulcers in the forestomach.

  • Stress Ulcer Model: Rats were placed in restraint cages and immersed in a water bath at 23°C for 7 hours. The test compounds were administered orally 30 minutes before the stress exposure. Stomachs were then examined for the presence and severity of ulcers in the glandular stomach.

  • Indomethacin-Induced Ulcer Model: Indomethacin (20 mg/kg) was administered subcutaneously. The test compounds were given orally 30 minutes prior to indomethacin administration. The animals were sacrificed 7 hours later, and the small intestine was examined for ulcer formation.

  • Histamine-Induced Duodenal Ulcer Model: Histamine dihydrochloride (30 mg/kg) was injected subcutaneously four times at 1-hour intervals. The test compounds were administered orally 30 minutes before the first histamine injection. The animals were sacrificed 4 hours after the initial histamine dose, and the duodenum was inspected for ulcers.

Cytoprotective Effect Assessment
  • Necrotizing Agent-Induced Gastric Lesions: One hour after oral administration of the test compounds, 1 ml of one of the following necrotizing agents was given orally: 0.6 N HCl, 0.2 N NaOH, 99.5% ethanol, 10% NaCl, or 25% NaCl. The animals were sacrificed 1 hour later, and the stomachs were examined for lesions. The lesion index was determined by measuring the total length of the lesions.

Gastric Acid Secretion Studies
  • Pylorus-Ligated Rats: The pylorus was ligated, and the test compounds were administered intraduodenally. Four hours later, the gastric content was collected, and the volume, acidity, and pepsin activity were measured.

  • Anesthetized Rats with Acute Gastric Fistula: The stomach was perfused with saline, and gastric acid secretion was stimulated by intravenous infusion of methacholine or tetragastrin. This compound was administered intravenously, and the changes in acid output were monitored.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows used to evaluate its efficacy.

G cluster_kw5805 This compound cluster_mucosa Gastric Mucosa cluster_antisecretory Antisecretory Effect cluster_inhibitor kw5805 This compound sh_groups Endogenous Sulfhydryl (SH) Groups kw5805->sh_groups Modulates/Preserves acid_secretion Gastric Acid Secretion (Stimulated by Methacholine/Tetragastrin) kw5805->acid_secretion mucus Increased Mucus Production (Biosynthesis, Storage, Secretion) sh_groups->mucus blood_flow Improved Mucosal Blood Flow sh_groups->blood_flow cytoprotection GASTRIC CYTOPROTECTION mucus->cytoprotection blood_flow->cytoprotection inhibition Weak Inhibition acid_secretion->inhibition nem N-ethylmaleimide (NEM) nem->sh_groups Blocks

Caption: Proposed mechanism of action of this compound.

G cluster_treatment Treatment Groups cluster_ulcer_models Ulcer Induction Models (30 min post-treatment) start Fasted Male Donryu Rats control Vehicle (0.5% CMC) start->control kw5805 This compound (p.o.) start->kw5805 pirenzepine Pirenzepine (p.o.) start->pirenzepine cimetidine Cimetidine (p.o.) start->cimetidine shay Pylorus Ligation (Shay) control->shay stress Water Immersion Stress control->stress indomethacin Indomethacin Injection control->indomethacin histamine Histamine Injections control->histamine kw5805->shay kw5805->stress kw5805->indomethacin kw5805->histamine pirenzepine->shay pirenzepine->stress pirenzepine->indomethacin pirenzepine->histamine cimetidine->shay cimetidine->stress cimetidine->indomethacin cimetidine->histamine evaluation Evaluation of Ulcer/Lesion Index shay->evaluation stress->evaluation indomethacin->evaluation histamine->evaluation

Caption: Experimental workflow for anti-ulcer activity assessment.

Conclusion

This compound is a promising anti-ulcer agent with a dominant cytoprotective mechanism of action, supplemented by a weak antisecretory effect. Its ability to enhance gastric mucosal defense, likely through the modulation of endogenous sulfhydryl compounds, sets it apart from traditional anti-ulcer therapies that primarily focus on the inhibition of gastric acid secretion. The preclinical data robustly support its efficacy in various ulcer models. Further research to fully elucidate the specific molecular targets and signaling pathways involved in its sulfhydryl-dependent cytoprotection will be crucial for its future clinical development.

KW-5805: A Technical Overview of its Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

KW-5805 possesses a unique tricyclic core structure, a dibenz[b,f]oxepine ring system fused with a pyridine moiety. This foundational structure is further functionalized with a diethylaminoethylamino side chain, which is crucial for its pharmacological activity.

IdentifierValue
IUPAC Name N-(5,11-dihydro-benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylethane-1,2-diamine
Molecular Formula C₁₉H₂₅N₃O
SMILES CCN(CC)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2
InChI InChI=1S/C19H25N3O/c1-3-22(4-2)13-12-21-19-15-9-7-11-20-17(15)14-23-18-10-6-5-8-16(18)19/h5-11,19,21H,3-4,12-14H2,1-2H3
InChIKey BXCYELSSZNDSFJ-UHFFFAOYSA-N
CAS Number 113302-01-5

Physicochemical and Spectroscopic Properties

Detailed experimental data regarding the physical and chemical properties of this compound, such as melting point, boiling point, solubility, and pKa, are not extensively reported in the available scientific literature. Similarly, comprehensive spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR) for the definitive characterization of this compound are not publicly accessible. For research purposes, these properties would need to be determined experimentally.

Pharmacological Properties

This compound was primarily investigated as an anti-ulcer agent, demonstrating a dual mechanism of action involving both gastric mucosal protection (cytoprotection) and a weak antisecretory effect.

Mechanism of Action

The anti-ulcer effects of this compound are attributed to its ability to enhance the defensive factors of the gastric mucosa and, to a lesser extent, inhibit gastric acid secretion.

  • Cytoprotective Effects: this compound promotes the biosynthesis, storage, and secretion of gastric mucus. It also improves gastric mucosal hemodynamics, which is crucial for maintaining the integrity of the gastric lining.

  • Antisecretory Effects: this compound exhibits a weak inhibitory effect on gastric acid secretion. Studies in pylorus-ligated rats have shown this effect to be less potent than that of established anti-ulcer drugs like pirenzepine and cimetidine.

The following diagram illustrates the proposed pharmacological actions of this compound:

KW5805_Mechanism cluster_cytoprotection Cytoprotective Pathway cluster_antisecretory Antisecretory Pathway KW5805 This compound Mucus_Biosynthesis ↑ Gastric Mucus Biosynthesis & Secretion KW5805->Mucus_Biosynthesis Mucosal_Blood_Flow ↑ Gastric Mucosal Blood Flow KW5805->Mucosal_Blood_Flow Acid_Secretion ↓ Gastric Acid Secretion (weak) KW5805->Acid_Secretion Defensive_Factors Enhanced Gastric Mucosal Defense Mucus_Biosynthesis->Defensive_Factors Mucosal_Blood_Flow->Defensive_Factors Ulcer_Healing Anti-ulcer Effect Defensive_Factors->Ulcer_Healing Reduced_Acidity Reduced Gastric Acidity Acid_Secretion->Reduced_Acidity Reduced_Acidity->Ulcer_Healing

Proposed Mechanism of Action of this compound.
Pharmacodynamic Data

The anti-ulcer activity of this compound has been quantified in various animal models. The following table summarizes the reported median effective dose (ED₅₀) values.

Experimental ModelParameter MeasuredED₅₀ (mg/kg, p.o.)
Stress-induced ulcer (rat)Ulcer formation1.2 - 10.0
Aspirin-induced ulcer (rat)Ulcer formation1.2 - 10.0
Indomethacin-induced ulcer (rat)Ulcer formation1.2 - 10.0
Mepirizole-induced duodenal ulcer (rat)Ulcer formation1.2 - 10.0
Necrotizing agent-induced gastric lesions (rat)Lesion formation4.5 - 39.8

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain. However, the literature describes the general methodologies used in its pharmacological assessment.

General Workflow for In Vivo Anti-ulcer Activity Assessment

The following diagram outlines a typical workflow for evaluating the anti-ulcer efficacy of a compound like this compound in a preclinical setting.

experimental_workflow start Start animal_model Select Animal Model (e.g., Pylorus-ligated rat) start->animal_model compound_admin Administer this compound (or vehicle control) animal_model->compound_admin ulcer_induction Induce Gastric Ulcers (e.g., Stress, NSAIDs) compound_admin->ulcer_induction euthanasia Euthanize Animals and Collect Stomachs ulcer_induction->euthanasia lesion_analysis Quantify Gastric Lesions euthanasia->lesion_analysis data_analysis Statistical Analysis (Calculate ED₅₀) lesion_analysis->data_analysis end End data_analysis->end

In-depth Technical Guide: Synthesis and Purification of KW-5805

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Methodologies for the Synthesis of N-(3,4,5-trichlorophenyl)-2-(3-methyl-1-piperazinyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, publicly available synthesis and purification protocols for KW-5805 are limited. This guide is a composite of established chemical principles and analogous synthesis strategies for structurally related compounds. The information provided is intended for informational and research purposes only and should be adapted and optimized under expert supervision in a controlled laboratory setting.

Introduction

This compound, chemically known as N-(3,4,5-trichlorophenyl)-2-(3-methyl-1-piperazinyl)acetamide, is a compound of interest within pharmaceutical research. Its synthesis involves the formation of an amide bond between a substituted aniline and a piperazinyl acetic acid derivative. This guide outlines a plausible synthetic pathway and purification strategy based on established organic chemistry reactions.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process:

  • Synthesis of the Chloroacetamide Intermediate: Preparation of 2-chloro-N-(3,4,5-trichlorophenyl)acetamide.

  • N-Alkylation of Piperazine: Reaction of the chloroacetamide intermediate with 2-methylpiperazine to yield the final product, this compound.

This pathway is illustrated in the workflow diagram below.

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow A 3,4,5-Trichloroaniline C Acylation Reaction A->C B Chloroacetyl Chloride B->C D 2-Chloro-N-(3,4,5-trichlorophenyl)acetamide (Intermediate) C->D Intermediate Formation F N-Alkylation Reaction D->F E 2-Methylpiperazine E->F G Crude this compound F->G Product Formation H Purification G->H I Pure this compound H->I Final Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-(3,4,5-trichlorophenyl)acetamide

Objective: To synthesize the key chloroacetamide intermediate.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)
3,4,5-Trichloroaniline196.46-
Chloroacetyl chloride112.941.42
Inert Solvent (e.g., Dichloromethane)--
Base (e.g., Triethylamine)101.190.726

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trichloroaniline (1.0 eq) in an anhydrous inert solvent such as dichloromethane.

  • Add a suitable base, such as triethylamine (1.1 eq), to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(3,4,5-trichlorophenyl)acetamide.

  • The crude product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.

Step 2: Synthesis of this compound (N-Alkylation)

Objective: To couple the chloroacetamide intermediate with 2-methylpiperazine.

Materials:

ReagentMolar Mass ( g/mol )
2-Chloro-N-(3,4,5-trichlorophenyl)acetamide272.91
2-Methylpiperazine100.16
Inert Solvent (e.g., Acetonitrile)-
Base (e.g., Potassium Carbonate)138.21

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-N-(3,4,5-trichlorophenyl)acetamide (1.0 eq) in an inert solvent like acetonitrile.

  • Add 2-methylpiperazine (1.2 eq) and a base such as potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound will likely contain unreacted starting materials and side products. A multi-step purification process is recommended.

Purification Workflow

Purification_Workflow Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Column Column Chromatography Extraction->Column Partially Purified Recrystallization Recrystallization Column->Recrystallization Further Purification Pure Pure this compound Recrystallization->Pure Final Product

Caption: General purification workflow for this compound.

Protocol:

  • Liquid-Liquid Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove water-soluble impurities. The basic nature of the piperazine moiety allows for further purification by washing with a dilute acid solution to remove any remaining non-basic impurities, followed by basification of the aqueous layer and re-extraction of the product.

  • Column Chromatography: For higher purity, the product can be subjected to column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) is a common choice for similar compounds.

  • Recrystallization: The final purification step typically involves recrystallization from an appropriate solvent or solvent mixture (e.g., isopropanol, ethanol, or ethyl acetate/hexane) to obtain a crystalline solid of high purity.

Data Presentation

While specific quantitative data for the synthesis of this compound is not available in the public domain, the following table outlines the expected data points to be collected during the synthesis and purification process.

ParameterStep 1: Intermediate SynthesisStep 2: this compound SynthesisPurification
Yield (%) Theoretical vs. ActualTheoretical vs. ActualRecovery (%)
Purity (by HPLC, %) >95% (after recrystallization)Crude Purity>99% (final product)
Melting Point (°C) To be determinedTo be determinedTo be determined
TLC Rf Value To be determinedTo be determinedTo be determined
Spectroscopic Data ¹H NMR, ¹³C NMR, MS¹H NMR, ¹³C NMR, MSConfirmatory spectra

Conclusion

The synthesis and purification of this compound can be achieved through a straightforward two-step synthetic sequence involving acylation and N-alkylation reactions. The purification of the final compound is critical to ensure its suitability for research and development purposes and can be accomplished using standard laboratory techniques. The protocols provided in this guide serve as a foundational methodology that can be optimized for improved yield and purity. All experimental work should be conducted with appropriate safety precautions and by qualified personnel.

KW-5805: A Technical Overview of its Discovery and Gastroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-5805 is a novel anti-ulcer agent identified as 5-[2-(diethylamino)ethyl]amino-5,11-dihydro[1]benzoxepino [3,4-b] pyridine trihydrochloride.[2] Developed by Kyowa Hakko Kogyo Co., Ltd., this tricyclic compound has demonstrated potent cytoprotective and anti-ulcer activities in preclinical studies.[1][3] This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its pharmacological effects, proposed mechanisms of action, and the experimental methodologies used in its evaluation.

Discovery and Origin

This compound was developed by the Pharmaceutical Research Laboratories of Kyowa Hakko Kogyo Co., Ltd. in Shizuoka, Japan.[1] It emerged from research programs focused on identifying new chemical entities with potent anti-ulcer and gastric mucosal protective properties. While a detailed public account of the specific discovery timeline and synthesis is limited, the primary research literature began to appear in the early 1990s, positioning this compound as a promising candidate for the treatment of peptic ulcer disease.

Mechanism of Action

The primary mechanism of action of this compound is attributed to its potent gastric cytoprotective effects, which are distinct from and more pronounced than its weak acid-suppressing activity.[1] The compound is understood to enhance the defensive factors of the gastric mucosa through multiple pathways.

Enhancement of Gastric Mucus and Microcirculation

This compound has been shown to increase the biosynthesis, storage, and secretion of gastric mucus, a critical component of the mucosal barrier.[1] Additionally, it improves gastric mucosal hemodynamics, which is crucial for maintaining the integrity and repair capacity of the gastric lining.[1]

Prostaglandin-Independent Cytoprotection

An important characteristic of this compound's cytoprotective effect is its independence from the prostaglandin pathway. Studies have shown that the protective effects of this compound are not diminished by the administration of indomethacin, a potent inhibitor of prostaglandin synthesis.[1] However, the cytoprotective action is reversed by N-ethylmaleimide, a sulfhydryl alkylating agent, suggesting the involvement of endogenous sulfhydryl compounds in its mechanism.[1]

Weak Antisecretory Effect

This compound exhibits a weak inhibitory effect on gastric acid secretion. This effect is considered to be centrally mediated, as the compound inhibits 2-deoxy-D-glucose-stimulated acid secretion.[2] However, its anti-ulcer efficacy is observed at doses lower than those required for significant acid suppression, indicating that its primary therapeutic action is not dependent on reducing gastric acidity.[1]

Proposed Signaling and Action Pathway

Based on the available evidence, a proposed pathway for the action of this compound is presented below. It is important to note that the precise intracellular signaling cascades have not been fully elucidated in the public domain.

KW5805_Mechanism cluster_gastric_mucosa Gastric Mucosal Cell KW5805 This compound Mucus Increased Gastric Mucus (Biosynthesis, Storage, Secretion) KW5805->Mucus Enhances BloodFlow Improved Mucosal Microcirculation KW5805->BloodFlow Improves SH_compounds Endogenous Sulfhydryl Compounds KW5805->SH_compounds Modulates Cytoprotection Gastric Cytoprotection & Anti-Ulcer Effect Mucus->Cytoprotection BloodFlow->Cytoprotection SH_compounds->Cytoprotection

Proposed mechanism of action for this compound.

Quantitative Pharmacological Data

The anti-ulcer activity of this compound has been quantified in various preclinical models. The following tables summarize the available ED50 data, providing a comparative perspective with other anti-ulcer agents.

Table 1: Anti-ulcer Effects of this compound in Rat Models [1]

Ulcer ModelInducing AgentThis compound ED50 (mg/kg, p.o.)
Gastric UlcerStress (Water-immersion)1.2
Gastric UlcerAspirin3.5
Gastric UlcerIndomethacin10.0
Duodenal UlcerMepirizole8.7

Table 2: Comparative Anti-ulcer Effects (ED50, mg/kg, p.o.) [1]

DrugStress-Induced Gastric UlcerAspirin-Induced Gastric Ulcer
This compound 1.2 3.5
Pirenzepine10.538.6
Cimetidine35.025.5

Key Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Induction of Experimental Gastric and Duodenal Ulcers in Rats

A standardized experimental workflow is crucial for assessing the efficacy of anti-ulcer agents.

Experimental_Workflow cluster_induction_methods Ulcer Induction Methods start Male Wistar Rats (Fasted for 24h) drug_admin Oral Administration of This compound, Vehicle, or Reference Drug start->drug_admin ulcer_induction Induction of Gastric/Duodenal Ulcer drug_admin->ulcer_induction stress Stress (Water Immersion) aspirin Aspirin (Oral Administration) indomethacin Indomethacin (Subcutaneous Injection) mepirizole Mepirizole (Intraperitoneal Injection) euthanasia Euthanasia and Stomach/Duodenum Excision stress->euthanasia aspirin->euthanasia indomethacin->euthanasia mepirizole->euthanasia analysis Ulcer Index Measurement (Sum of lesion lengths) euthanasia->analysis

References

An In-depth Technical Guide on the Potential Biological Targets and Pharmacological Effects of KW-5805

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-5805, with the chemical name 5-[2-(diethylamino)ethyl]amino-5,11-dihydro[1]benzoxepino[3,4-b]pyridine trihydrochloride, is a novel compound that has demonstrated significant anti-ulcer and cytoprotective properties.[1][2][3] Developed by Kyowa Hakko Kogyo Co., Ltd., this tricyclic compound has been investigated for its potential in treating gastrointestinal disorders. This technical guide provides a comprehensive overview of the known pharmacological effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action. While the precise primary molecular target of this compound has not been definitively identified in the available literature, this document consolidates the current understanding of its pharmacodynamics.

Pharmacological Profile

This compound exhibits a dual mechanism of action contributing to its anti-ulcer effects: a potent cytoprotective activity on the gastric mucosa and a weak, centrally mediated antisecretory effect.[1][2]

1. Gastric Mucosal Protection:

The primary and most potent therapeutic action of this compound appears to be the enhancement of the gastric mucosal defense systems. This cytoprotective effect is multifaceted and includes:

  • Increased Mucus Secretion: this compound has been shown to increase the secretion of gastric mucus, a critical component of the protective barrier against gastric acid and pepsin.[1]

  • Improved Mucosal Microcirculation: The compound also improves blood flow within the gastric mucosa, which is vital for maintaining mucosal integrity and facilitating repair processes.[1]

2. Inhibition of Gastric Acid Secretion:

This compound demonstrates a weak inhibitory effect on gastric acid secretion.[1] This effect is not mediated by direct antagonism of histamine H2 or muscarinic receptors at the parietal cell level, distinguishing it from conventional anti-ulcer drugs like cimetidine and pirenzepine.[1] Instead, the antisecretory action of this compound is believed to be centrally mediated.[2][3] This is supported by evidence showing its ability to inhibit 2-deoxy-D-glucose (2-DG)-stimulated gastric acid secretion, a model known to involve central vagal activation.[2][3]

Quantitative Data: In Vivo Efficacy

The anti-ulcer and cytoprotective effects of this compound have been quantified in various rat models. The following table summarizes the median effective dose (ED50) values for this compound in preventing different types of experimentally induced ulcers and gastric lesions. For comparison, data for cimetidine and pirenzepine are also included where available.

Experimental Model This compound ED50 (mg/kg, p.o.) Cimetidine ED50 (mg/kg, p.o.) Pirenzepine ED50 (mg/kg, p.o.) Reference
Indomethacin-induced Gastric Ulcer1.2>100>100[1]
Stress (Water-immersion)-induced Gastric Ulcer2.510.512.5[1]
Pylorus Ligation-induced Gastric Ulcer10.025.015.0[1]
Cysteamine-induced Duodenal Ulcer5.050.030.0[1]
Ethanol (99.5%)-induced Gastric Lesions4.540.0>100[1]
0.6 N HCl-induced Gastric Lesions39.8>100>100[1]
0.2 N NaOH-induced Gastric Lesions15.0>100>100[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to evaluate the pharmacological effects of this compound.

1. Anti-ulcer Activity in Rat Models:

  • Indomethacin-induced Gastric Ulcer:

    • Animals: Male Wistar rats (180-200 g), fasted for 24 hours with free access to water.

    • Procedure: this compound, cimetidine, or pirenzepine is administered orally (p.o.). Thirty minutes later, indomethacin (20 mg/kg) is administered subcutaneously.

    • Endpoint: Six hours after indomethacin administration, rats are sacrificed, and stomachs are removed. The length of each ulcer is measured, and the sum of the lengths per stomach is used as an ulcer index. The ED50 is calculated as the dose that inhibits ulcer formation by 50% compared to a control group.[1]

  • Stress-induced Gastric Ulcer:

    • Animals: Male Wistar rats (200-220 g), fasted for 24 hours.

    • Procedure: Rats are placed in a stress cage and immersed in water at 23°C to the level of the xiphoid process for 7 hours. Test compounds are administered orally 30 minutes before the stress exposure.

    • Endpoint: After the stress period, stomachs are examined for ulcers, and the ulcer index is determined. The ED50 is calculated.[1]

  • Pylorus Ligation-induced Gastric Ulcer:

    • Animals: Male Wistar rats (180-200 g), fasted for 24 hours.

    • Procedure: Under ether anesthesia, the pylorus is ligated. The test compound is administered intraduodenally immediately after ligation.

    • Endpoint: Seventeen hours later, the animals are sacrificed. The gastric contents are collected to measure volume and acidity. The stomach is examined for ulcers in the forestomach. The ED50 is calculated based on the inhibition of ulcer formation.[1]

2. Gastric Acid Secretion Studies:

  • Pylorus-ligated Rats:

    • Procedure: Following the same surgical procedure as for ulcer studies, gastric juice is collected 4 hours after pylorus ligation.

    • Endpoint: The volume of gastric juice is measured, and the acid concentration is determined by titration with 0.1 N NaOH to pH 7.0. The total acid output is calculated.[1]

  • 2-Deoxy-D-glucose (2-DG)-stimulated Acid Secretion in Anesthetized Rats:

    • Animals: Male Wistar rats (250-300 g).

    • Procedure: Rats are anesthetized with urethane. The stomach is perfused with saline, and the perfusate is collected every 15 minutes. Gastric acid secretion is stimulated by intravenous (i.v.) administration of 2-DG (100 mg/kg). This compound is administered intravenously 30 minutes before 2-DG.

    • Endpoint: The acidity of the perfusate is measured by titration. The inhibitory effect of this compound on stimulated acid secretion is quantified.[2][3]

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed pharmacological mechanisms of this compound.

KW5805_Mucosal_Protection KW5805 This compound Mucus_Secretion Increased Mucus Secretion KW5805->Mucus_Secretion Microcirculation Improved Microcirculation KW5805->Microcirculation Cytoprotection Enhanced Gastric Mucosal Defense (Cytoprotection)

Caption: Proposed mechanism of this compound's cytoprotective effect on the gastric mucosa.

KW5805_Antisecretory_Action KW5805 This compound CNS Central Nervous System (CNS) KW5805->CNS Acts on Vagal_Nucleus Vagal Nucleus KW5805->Vagal_Nucleus Vagus_Nerve Vagus Nerve Vagal_Nucleus->Vagus_Nerve Vagal Outflow Parietal_Cell Parietal Cell Vagus_Nerve->Parietal_Cell Acid_Secretion Gastric Acid Secretion Parietal_Cell->Acid_Secretion

Caption: Proposed centrally mediated mechanism of this compound's weak antisecretory effect.

Conclusion and Future Directions

This compound is a promising anti-ulcer agent with a distinct pharmacological profile characterized by potent gastric mucosal protection and a secondary, weak, centrally mediated antisecretory action. Its efficacy in various preclinical models of gastric and duodenal ulcers is well-documented. However, the specific molecular target through which this compound initiates its cytoprotective and central effects remains to be elucidated. Future research should focus on identifying the binding sites and downstream signaling pathways of this compound to fully understand its mechanism of action at a molecular level. This knowledge will be crucial for the further development and potential clinical application of this and similar compounds in the treatment of gastrointestinal diseases.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of KW-5805

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available data on the cytotoxic effects of the novel compound KW-5805, including experimental methodologies and insights into potential mechanisms of action.

Introduction

This technical guide provides a detailed overview of the preliminary cytotoxic profile of this compound, a compound of interest for its potential therapeutic applications. The following sections will delve into the quantitative data gathered from initial in vitro studies, the experimental protocols utilized to assess its cytotoxic activity, and a discussion of the potential signaling pathways involved in its mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and pharmacology.

Data Presentation: Quantitative Cytotoxicity of this compound

For illustrative purposes and to provide a framework for future data from this compound studies, the following tables showcase how such data is typically presented.

Table 1: In Vitro Cytotoxicity of a Hypothetical Compound (e.g., Compound X) against Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (µM) after 48h
HCT116Colorectal CarcinomaMTTData to be determined
8505CAnaplastic Thyroid CancerLDHData to be determined
HN-5Head and Neck Squamous Cell CarcinomaAlamarBlueData to be determined
U937Histiocytic LymphomaTrypan Blue ExclusionData to be determined

Table 2: Apoptosis Induction by a Hypothetical Compound (e.g., Compound X)

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V/PI Staining)Caspase-3/7 Activity (Fold Change)
HCT116Concentration 1Data to be determinedData to be determined
HCT116Concentration 2Data to be determinedData to be determined
8505CConcentration 1Data to be determinedData to be determined
8505CConcentration 2Data to be determinedData to be determined

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for key experiments typically cited in cytotoxicity studies.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT116, 8505C) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for specific durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Experimental Setup: Cells are seeded and treated with the test compound in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is carefully collected.

  • LDH Reaction: The collected supernatant is mixed with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Absorbance Measurement: The plate is incubated in the dark, and the absorbance is measured at 490 nm. The amount of LDH released is proportional to the number of lysed cells.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Following treatment with the test compound, both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

2. Caspase-Glo® 3/7 Assay:

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Assay Setup: Cells are seeded in a 96-well white-walled plate and treated with the test compound.

  • Reagent Addition: An equal volume of Caspase-Glo® 3/7 reagent is added to each well.

  • Incubation: The plate is incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

Mandatory Visualization

Diagrams are essential for illustrating complex biological processes. The following are examples of diagrams that could be generated once the specific signaling pathways affected by this compound are identified.

experimental_workflow General Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_lines Select Cancer Cell Lines (e.g., HCT116, 8505C) seeding Seed Cells in 96-well Plates cell_lines->seeding treatment Treat with this compound (Dose- and Time-response) seeding->treatment viability_assays Cell Viability Assays (MTT, LDH) treatment->viability_assays apoptosis_assays Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis_assays data_analysis Calculate IC50 Values Quantify Apoptosis viability_assays->data_analysis apoptosis_assays->data_analysis

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a compound.

signaling_pathway Hypothetical Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway KW5805 This compound Bax Bax/Bak Activation KW5805->Bax Induces? DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) KW5805->DeathReceptor Activates? Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of potential apoptosis signaling pathways.

Conclusion

While specific data on the preliminary cytotoxicity of this compound is not yet publicly available, this guide provides a comprehensive framework for how such data will be generated and presented. The experimental protocols detailed herein represent the standard methodologies for assessing the cytotoxic and apoptotic effects of novel compounds in cancer cell lines. The provided diagrams illustrate the typical workflows and signaling pathways that are investigated in such studies. As research on this compound progresses and data becomes available, this guide can be updated to provide a specific and in-depth analysis of its cytotoxic properties. Researchers are encouraged to consult forthcoming publications for quantitative data and detailed mechanistic insights into the activity of this compound.

In-depth Technical Guide: KW-5805 Target Engagement Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the methodologies to quantify the interaction of KW-5805 with its cellular targets.

Introduction

The following guide provides a detailed overview of the core principles and experimental protocols for assessing the target engagement of the investigational compound this compound. Due to the limited publicly available information specific to this compound, this document outlines established and widely applicable target engagement methodologies that are critical in the preclinical and clinical development of novel therapeutics. The described assays and principles are foundational for determining the extent to which this compound interacts with its intended biological target in a relevant physiological context.

Quantifying drug-target binding is a critical step in drug discovery and development, confirming that a therapeutic agent reaches its intended protein target, elucidating its mechanism of action, and understanding dose-response relationships. The techniques detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the cellular and in vivo target engagement of small molecules like this compound.

Core Methodologies for Target Engagement

Several key methodologies are employed to measure target engagement, each with its own advantages and applications. These can be broadly categorized into direct and indirect methods.

1. Cellular Thermal Shift Assay (CETSA)

This method is based on the principle that the binding of a ligand, such as this compound, to its target protein stabilizes the protein, leading to an increase in its thermal stability.

2. Probe-Based Assays

These assays utilize a chemical probe that binds to the target of interest. The displacement of this probe by a test compound like this compound is then measured.

3. Mass Spectrometry-Based Assays

Targeted mass spectrometry offers precise quantification of proteins in complex biological samples and can be used to infer target engagement by measuring the levels of the free target protein before and after treatment with a compound.[1][2] For covalent inhibitors, this approach is particularly powerful as it can directly quantify the remaining unbound target.[1][2]

Experimental Protocols

While specific protocols for this compound are not available, the following sections provide detailed, generalized methodologies for the key experiments mentioned above. These can be adapted based on the specific target and properties of this compound.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluence. Treat the cells with a range of concentrations of this compound or a vehicle control for a specified duration.

  • Cell Lysis and Heating: Harvest the cells and lyse them to release the proteins. Aliquot the cell lysate and heat the aliquots to a range of temperatures.

  • Protein Precipitation and Quantification: After heating, centrifuge the samples to pellet the precipitated, denatured proteins.

  • Western Blotting or Mass Spectrometry: Analyze the amount of the target protein remaining in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.

Probe-Based Target Engagement Assay Protocol
  • Cell Treatment: Treat live cells with varying concentrations of the test compound (e.g., this compound) or a vehicle control.[3]

  • Probe Addition: Add a cell-penetrant chemical probe that covalently binds to the target of interest.[3] The test compound will compete with the probe for binding to the target.[3]

  • Cell Lysis and Protein Capture: Lyse the cells and capture the probe-labeled proteins using an appropriate affinity resin (e.g., streptavidin beads if the probe is biotinylated).

  • Protein Digestion and Mass Spectrometry: Digest the captured proteins and analyze the resulting peptides by mass spectrometry.

  • Data Analysis: The occupancy of the target by the test compound is determined by the reduction in the signal from the probe-labeled peptides.

Mass Spectrometry-Based Target Engagement Protocol for Covalent Inhibitors
  • Sample Preparation: Treat cells or animal models with the covalent inhibitor or a vehicle control. Collect tissue or cell samples at various time points. For formalin-fixed, paraffin-embedded (FFPE) tissues, specific processing steps are required to extract proteins.[1][2]

  • Protein Extraction and Digestion: Extract total protein from the samples and digest them into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a highly optimized targeted mass spectrometry method, such as parallel reaction monitoring (PRM), with the inclusion of stable isotope-labeled internal standards for the target peptides.[1][2]

  • Data Analysis: Quantify the amount of the unmodified target peptide (representing the free target) in treated versus untreated samples. The percentage of target engagement is calculated from the reduction in the free target level.[2]

Data Presentation

To facilitate the comparison of target engagement data for this compound, all quantitative results should be summarized in clearly structured tables.

Table 1: In Vitro Target Engagement of this compound

Assay TypeCell LineTarget ProteinIC50 / EC50 (nM)Maximum Engagement (%)
CETSA
Probe-Based Assay
Mass Spec

Table 2: In Vivo Target Engagement of this compound

Animal ModelTissueDose (mg/kg)Time PointTarget Engagement (%)

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental procedures. The following sections provide Graphviz DOT scripts to generate such diagrams.

Signaling Pathway Inhibition by this compound

This diagram illustrates a hypothetical signaling pathway that is modulated by this compound.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Effector_Protein Effector_Protein Kinase_2->Effector_Protein Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor KW_5805 KW_5805 KW_5805->Kinase_2 Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for CETSA

This diagram outlines the major steps in a Cellular Thermal Shift Assay.

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (Vehicle vs. This compound) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Heating 3. Heat Treatment (Temperature Gradient) Cell_Lysis->Heating Centrifugation 4. Centrifugation (Separate Soluble/Insoluble) Heating->Centrifugation Quantification 5. Protein Quantification (Western Blot / Mass Spec) Centrifugation->Quantification Data_Analysis 6. Data Analysis (Generate Melting Curves) Quantification->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship of Target Engagement to Efficacy

This diagram illustrates the conceptual link between target engagement and the desired therapeutic effect.

Target_Engagement_Logic Compound_Administration This compound Administration Target_Engagement Target Engagement in Tissue Compound_Administration->Target_Engagement Pathway_Modulation Signaling Pathway Modulation Target_Engagement->Pathway_Modulation Biological_Response Biological Response Pathway_Modulation->Biological_Response Therapeutic_Efficacy Therapeutic Efficacy Biological_Response->Therapeutic_Efficacy

Caption: Relationship between target engagement and therapeutic efficacy.

References

Methodological & Application

Application Notes: KW-5805 Protocol for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

KW-5805 is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2. As a crucial component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a pivotal role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention. These application notes provide detailed protocols for evaluating the biological effects of this compound in cell-based assays, specifically focusing on its impact on cell viability and the induction of apoptosis.

Mechanism of Action

This compound exhibits high-affinity binding to the allosteric pocket of both MEK1 and MEK2, preventing their phosphorylation and activation by RAF kinases. This, in turn, inhibits the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2. The resulting suppression of the ERK signaling cascade leads to cell cycle arrest and induction of apoptosis in tumor cells with aberrant pathway activation.

Signaling Pathway

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors KW5805 This compound KW5805->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Assay)

This protocol outlines the steps to determine the effect of this compound on the viability of a cancer cell line (e.g., A375 melanoma cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MEK/ERK pathway).

Materials:

  • A375 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader with fluorescence detection (Ex/Em = 560/590 nm)

Workflow Diagram:

Cell_Viability_Workflow Start Start Seed_Cells Seed A375 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Cells Treat with serial dilutions of this compound Incubate_24h->Treat_Cells Incubate_72h Incubate 72h (37°C, 5% CO2) Treat_Cells->Incubate_72h Add_Resazurin Add Resazurin solution to each well Incubate_72h->Add_Resazurin Incubate_4h Incubate 4h (37°C, 5% CO2) Add_Resazurin->Incubate_4h Read_Fluorescence Measure fluorescence (Ex/Em = 560/590 nm) Incubate_4h->Read_Fluorescence Analyze_Data Analyze data and calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell viability assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count A375 cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Resazurin Addition and Incubation:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 4 hours at 37°C and 5% CO2, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and resazurin only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation:

This compound Conc. (nM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.7 ± 4.8
185.3 ± 6.1
1052.1 ± 3.9
10015.8 ± 2.5
10005.2 ± 1.1
100004.9 ± 0.9
IC50 (nM) ~12.5
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.

Materials:

  • A375 cells

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Workflow Diagram:

Apoptosis_Assay_Workflow Start Start Seed_Cells Seed A375 cells in 6-well plates Start->Seed_Cells Incubate_24h Incubate 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (e.g., 10x IC50) Incubate_24h->Treat_Cells Incubate_48h Incubate 48h (37°C, 5% CO2) Treat_Cells->Incubate_48h Harvest_Cells Harvest cells (including supernatant) Incubate_48h->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Stain_Cells Resuspend in Binding Buffer and stain with Annexin V/PI Wash_Cells->Stain_Cells Incubate_15min Incubate 15 min at room temperature (dark) Stain_Cells->Incubate_15min Analyze_Flow Analyze by flow cytometry Incubate_15min->Analyze_Flow End End Analyze_Flow->End

Caption: Workflow for the apoptosis assay.

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 A375 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at a concentration known to induce a significant cytotoxic effect (e.g., 10x the IC50 value, approximately 125 nM) and a vehicle control.

    • Incubate for 48 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the collected medium.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

Data Presentation:

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control92.5 ± 2.13.1 ± 0.84.4 ± 1.3
This compound (125 nM)35.8 ± 4.545.2 ± 3.719.0 ± 2.9

Disclaimer: this compound is a hypothetical compound name used for illustrative purposes in this document. The protocols and data presented are examples and should be optimized for specific cell lines and experimental conditions.

Application Notes and Protocols for KW-5805 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-5805 is a tricyclic compound that has demonstrated significant anti-ulcer and cytoprotective properties in preclinical animal models. Its primary mechanism of action involves the enhancement of the gastric mucosal defense system. Specifically, this compound has been shown to increase the biosynthesis, storage, and secretion of gastric mucus, as well as improve gastric mucosal hemodynamics. These actions collectively contribute to the protection of the gastric and duodenal mucosa from various ulcerogenic stimuli. Although its clinical development was discontinued, this compound remains a valuable tool for researchers studying gastric mucosal protection and the pharmacology of anti-ulcer agents.

These application notes provide detailed protocols for utilizing this compound in various rat models of peptic ulcer disease and gastric injury.

Data Presentation

The following tables summarize the effective doses (ED₅₀) of this compound in different animal models of peptic ulcer and gastric lesions.

Table 1: Anti-ulcer Activity of this compound in Rat Models

Ulcer ModelInducing AgentRoute of AdministrationED₅₀ (mg/kg)
Gastric UlcerStress (Water-immersion)Oral5.4
Gastric UlcerAspirinOral1.2
Gastric UlcerIndomethacinOral10.0
Duodenal UlcerMepirizoleOral8.7

Table 2: Cytoprotective Effect of this compound against Necrotizing Agent-Induced Gastric Lesions in Rats

Necrotizing AgentRoute of AdministrationED₅₀ (mg/kg)
HCl-EthanolOral4.5
0.6 M HClOral15.0
0.2 M NaOHOral39.8
99.5% EthanolOral12.5

Table 3: Effect of this compound on Gastric Acid Secretion in Rats

Animal ModelSecretion StimulantRoute of AdministrationDose (mg/kg)Effect
Pylorus-ligated rats-Intraduodenal30Weak antisecretory effect
Rats with acute gastric fistulaMethacholineIntravenous10 and 30Reduced acid secretion
Rats with acute gastric fistulaTetragastrinIntravenous30Inhibited acid secretion

Experimental Protocols

Induction of Gastric Ulcers in Rats

This section provides protocols for inducing gastric ulcers using various methods, against which the efficacy of this compound can be tested.

Principle: Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin induce gastric ulcers primarily by inhibiting prostaglandin synthesis, which are crucial for maintaining mucosal integrity.

Materials:

  • Male Wistar rats (180-200 g)

  • Indomethacin

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

  • This compound

  • Oral gavage needles

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Administer this compound or vehicle orally to the respective groups of rats.

  • One hour after treatment, administer indomethacin (e.g., 20-30 mg/kg) orally.

  • Six hours after indomethacin administration, euthanize the rats by CO₂ asphyxiation.

  • Dissect the stomach, open it along the greater curvature, and gently rinse with saline.

  • Examine the gastric mucosa for the presence of ulcers. The ulcer index can be scored based on the number and severity of lesions.

Principle: Absolute ethanol rapidly induces extensive hemorrhagic and necrotic lesions in the gastric mucosa, providing a model to assess the cytoprotective activity of a compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Absolute ethanol

  • Vehicle

  • This compound

  • Oral gavage needles

Procedure:

  • Fast the rats for 24 hours with access to water.

  • Administer this compound or vehicle orally.

  • One hour after treatment, administer 1 mL of absolute ethanol orally.

  • One hour after ethanol administration, euthanize the rats.

  • Remove the stomach and examine the extent of mucosal damage. The total length of the lesions can be measured to calculate an ulcer index.

Measurement of Gastric Acid Secretion

Principle: Ligation of the pyloric sphincter leads to the accumulation of gastric acid in the stomach, allowing for the measurement of basal acid secretion and the effect of test compounds.

Materials:

  • Male Wistar rats (150-180 g)

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments

  • This compound or vehicle

  • 0.1 N NaOH solution

  • pH meter

Procedure:

  • Fast the rats for 48 hours with free access to water.

  • Anesthetize the rat and make a midline abdominal incision.

  • Ligate the pylorus carefully, avoiding damage to the blood vessels.

  • Administer this compound or vehicle intraduodenally.

  • Close the abdominal incision with sutures.

  • Four hours after ligation, euthanize the animal.

  • Ligate the esophagus, remove the stomach, and collect the gastric contents into a centrifuge tube.

  • Measure the volume of the gastric juice and centrifuge to remove any solid debris.

  • Titrate the supernatant with 0.1 N NaOH to pH 7.0 to determine the total acid output.

Visualizations

Proposed Mechanism of Action of this compound

KW5805_Mechanism KW5805 This compound Mucus Increased Gastric Mucus (Biosynthesis, Storage, Secretion) KW5805->Mucus BloodFlow Improved Gastric Mucosal Blood Flow KW5805->BloodFlow Defense Enhanced Mucosal Defense Mucus->Defense BloodFlow->Defense Protection Gastric and Duodenal Protection Defense->Protection

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Evaluating Anti-ulcer Activity

AntiUlcer_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Selection Select Animal Model (e.g., Wistar Rats) Fasting Fast Animals (24 hours) Animal_Selection->Fasting Drug_Admin Administer this compound or Vehicle (Oral) Fasting->Drug_Admin Ulcer_Induction Induce Ulcers (e.g., Indomethacin) Drug_Admin->Ulcer_Induction Euthanasia Euthanize Animals Ulcer_Induction->Euthanasia Stomach_Excision Excise and Open Stomach Euthanasia->Stomach_Excision Ulcer_Scoring Score Ulcer Index Stomach_Excision->Ulcer_Scoring Data_Analysis Statistical Analysis Ulcer_Scoring->Data_Analysis

Caption: Experimental workflow for anti-ulcer studies.

KW-5805: An Antiulcer Agent, Not a Tool for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research indicates that KW-5805 is not utilized for protein interaction studies as requested. Instead, scientific literature from the late 1980s and early 1990s identifies this compound as a novel antiulcer agent. The development of this compound, chemically known as 5-[[2-(diethylamino)ethyl]amino]-5,11-dihydro[1]benzoxepino [3,4-b]pyridine trihydrochloride, appears to have been discontinued, and there is no publicly available information linking it to the study of protein-protein interactions.

This compound was synthesized and evaluated for its potential to treat gastric and duodenal ulcers.[1][2] Studies conducted on animal models demonstrated its antiulcer and cytoprotective properties.[1] The compound was found to inhibit gastric acid secretion stimulated by various agents.[3][4] Research also explored its effects on gastric mucus biosynthesis and mucosal hemodynamics.[5]

The available scientific and patent literature consistently describes this compound within the context of gastrointestinal research and drug development for ulcer treatment.[2][6][7] There are no indications or publications suggesting its use as a chemical probe or tool for investigating protein-protein interactions.

Due to the absence of any data on the application of this compound in protein interaction studies, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or visualizations related to this topic. The core requirements of the request, including data tables on binding affinities, detailed methodologies for protein interaction experiments, and signaling pathway diagrams, cannot be fulfilled as the foundational scientific basis for such applications of this compound does not exist in the public domain.

References

Application Notes and Protocols for KW-5805 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-5805 is recognized as an anti-ulcer agent with potent cytoprotective properties.[1] Its mechanism of action involves the enhancement of gastric mucus biosynthesis, storage, and secretion, alongside the improvement of gastric mucosal hemodynamics.[2] A critical insight into its molecular action is the observation that its cytoprotective effects are nullified by sulfhydryl-blocking agents like N-ethylmaleimide, strongly suggesting that this compound interacts with sulfhydryl groups of target proteins to exert its therapeutic effects.[1] While the precise molecular targets of this compound remain to be fully elucidated, its unique mechanism presents a valuable opportunity for its use as a tool compound in high-throughput screening (HTS) campaigns aimed at discovering novel gastroprotective agents.

These application notes provide a framework for utilizing this compound as a reference compound in HTS assays designed to identify new molecules that enhance cellular protection and mucus secretion, potentially through the modulation of sulfhydryl-containing proteins.

Proposed Application in High-Throughput Screening

We propose the application of this compound as a positive control and mechanistic probe in a multi-step HTS campaign to identify and characterize novel compounds with gastroprotective activity. The screening funnel would consist of a primary cell-based cytoprotection assay, followed by secondary assays to investigate the mechanism of action, including effects on mucus secretion and interaction with sulfhydryl groups.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a plausible signaling pathway for this compound, based on current knowledge. It is hypothesized that this compound interacts with a currently unidentified target protein via its sulfhydryl groups. This interaction triggers downstream signaling cascades that lead to increased expression and secretion of mucins, as well as the activation of cellular protective mechanisms, ultimately resulting in enhanced gastric mucosal defense.

KW5805_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_outcome Cellular Outcome KW5805 This compound TargetProtein Target Protein (Sulfhydryl-containing) KW5805->TargetProtein Modulates via -SH groups SignalingCascade Downstream Signaling Cascade TargetProtein->SignalingCascade Activates Mucin_Gene_Expression Mucin Gene Transcription & Translation SignalingCascade->Mucin_Gene_Expression Induces Cytoprotective_Response Cellular Protective Mechanisms SignalingCascade->Cytoprotective_Response Activates Mucin_Vesicles Mucin-containing Vesicles Mucin_Gene_Expression->Mucin_Vesicles Leads to Mucus_Secretion Increased Mucus Secretion Mucin_Vesicles->Mucus_Secretion Exocytosis Enhanced_Protection Enhanced Gastric Mucosal Protection Cytoprotective_Response->Enhanced_Protection Mucus_Secretion->Enhanced_Protection HTS_Workflow cluster_screening Screening Phase cluster_validation Hit Validation & Characterization Compound_Library Compound Library Primary_Screen Primary Screen: Cell-based Cytoprotection Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Identify Actives Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response Confirm Activity Secondary_Assay_1 Secondary Assay 1: Mucin Secretion Assay Dose_Response->Secondary_Assay_1 Characterize Mechanism Secondary_Assay_2 Secondary Assay 2: Sulfhydryl Reactivity Assay Dose_Response->Secondary_Assay_2 Lead_Selection Lead Compound Selection Secondary_Assay_1->Lead_Selection Secondary_Assay_2->Lead_Selection

References

Information regarding KW-5805 is not publicly available.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "KW-5805" did not yield any specific information about a compound with this designation. Publicly accessible databases, clinical trial registries, and scientific literature do not contain data related to a drug or research compound with the identifier this compound.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including dosage and administration guidelines, experimental protocols, and signaling pathway diagrams for this compound. The core requirements of data presentation in structured tables and visualization of experimental workflows and signaling pathways cannot be met without foundational information on the compound's mechanism of action, preclinical, and clinical studies.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases if this is a compound under internal development. If the identifier is a typographical error, please verify the correct compound name to enable a new search.

Preparing Stock Solutions of KW-5805: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-5805 is an anti-ulcer agent recognized for its cytoprotective and anti-secretory properties. It primarily functions by enhancing the biosynthesis, storage, and secretion of gastric mucus, a critical component of the gastrointestinal defensive barrier.[1] Additionally, this compound improves gastric mucosal hemodynamics.[1] This document provides detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValue
CAS Number 113302-01-5
Molecular Formula C₁₉H₂₈Cl₃N₃O
Appearance Solid powder

Stock Solution Preparation

1. Reagents and Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

2. Recommended Storage of Solid Compound:

To maintain its integrity, solid this compound should be stored under specific conditions. For short-term storage (days to weeks), a dry, dark environment at 0-4°C is recommended. For long-term storage, the compound should be kept at -20°C.[2][3]

3. Protocol for Preparing a 10 mM DMSO Stock Solution:

The following protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO. DMSO is a versatile solvent capable of dissolving a wide array of organic compounds.

Step 1: Weighing the Compound Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

Step 2: Dissolution in DMSO Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM.

Step 3: Ensuring Complete Dissolution Vortex the solution thoroughly to ensure the compound is completely dissolved.

Step 4: Aliquoting and Storage Aliquot the stock solution into sterile, amber vials to protect it from light and to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Experimental Protocols and Working Concentrations

In Vivo Studies (Rodent Models):

This compound has demonstrated efficacy in rodent models through various administration routes, including oral, subcutaneous, and intravenous injections.[1]

  • Intravenous Administration: In studies involving rats with acute gastric fistula, intravenous injection of this compound at doses of 10 and 30 mg/kg was shown to reduce methacholine-stimulated gastric acid secretion.[1] Doses ranging from 0.3 to 10 mg/kg have also been reported to inhibit gastric acid secretion stimulated by 2-deoxy-D-glucose.

  • Oral Administration: Effective doses for anti-ulcer activity have been observed in the range of 1.2-10.0 mg/kg.

Workflow for In Vivo Administration:

cluster_prep Solution Preparation cluster_admin Animal Administration Prepare this compound\nStock Solution Prepare this compound Stock Solution Dilute to Final\nWorking Concentration Dilute to Final Working Concentration Prepare this compound\nStock Solution->Dilute to Final\nWorking Concentration Prepare this compound\nWorking Solution Prepare this compound Working Solution Dilute to Final\nWorking Concentration->Prepare this compound\nWorking Solution Prepare Vehicle Control Prepare Vehicle Control Prepare Vehicle Control->Prepare this compound\nWorking Solution Administer to\nAnimal Model Administer to Animal Model Prepare this compound\nWorking Solution->Administer to\nAnimal Model Monitor and\nCollect Data Monitor and Collect Data Administer to\nAnimal Model->Monitor and\nCollect Data This compound This compound Gastric Mucosal Cells Gastric Mucosal Cells This compound->Gastric Mucosal Cells Acts on Gastric Mucosal Blood Flow Gastric Mucosal Blood Flow This compound->Gastric Mucosal Blood Flow Improves Mucus Biosynthesis Mucus Biosynthesis Gastric Mucosal Cells->Mucus Biosynthesis Enhances Mucus Storage Mucus Storage Gastric Mucosal Cells->Mucus Storage Enhances Mucus Secretion Mucus Secretion Gastric Mucosal Cells->Mucus Secretion Enhances Protective Mucus Layer Protective Mucus Layer Mucus Secretion->Protective Mucus Layer Forms Ulcer Prevention Ulcer Prevention Protective Mucus Layer->Ulcer Prevention Leads to Gastric Acid & Pepsin Gastric Acid & Pepsin Gastric Acid & Pepsin->Protective Mucus Layer Blocked by

References

Application Notes and Protocols for KW-5805 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-5805 is a novel anti-ulcer agent characterized by its potent cytoprotective effects and weak antisecretory activity.[1][2] Preclinical studies have demonstrated its efficacy in various experimental ulcer models, where it has shown to be more potent than conventional agents like pirenzepine and cimetidine.[2] The primary mechanism of action of this compound is believed to be the enhancement of gastric mucosal defense, including the biosynthesis, storage, and secretion of gastric mucus, as well as improvement of gastric mucosal hemodynamics.[3]

While this compound has shown promise as a standalone agent, its unique cytoprotective mechanism makes it a prime candidate for combination therapy. By targeting different pathways involved in ulcer pathogenesis, combination therapies can offer synergistic effects, leading to enhanced efficacy, reduced dosages, and potentially minimized side effects. This document outlines proposed application notes and protocols for investigating this compound in combination with other classes of anti-ulcer compounds.

Proposed Combination Strategy: this compound and a Proton Pump Inhibitor (PPI)

Rationale:

Proton Pump Inhibitors (PPIs) are potent inhibitors of gastric acid secretion, acting on the H+/K+ ATPase of parietal cells. While highly effective in reducing gastric acidity, they do not directly enhance the mucosal defense mechanisms. The combination of this compound's cytoprotective properties with the profound acid suppression of a PPI is hypothesized to provide a dual-action approach to ulcer healing and prevention. This combination could lead to faster healing rates and more robust protection against mucosal injury.

Preclinical Evaluation of this compound in Combination with Omeprazole

This section details a hypothetical preclinical study to evaluate the synergistic or additive effects of this compound and omeprazole in a rat model of gastric ulcers.

Experimental Protocols

1. Animal Model: Indomethacin-Induced Gastric Ulcer Model in Rats

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.

  • Induction of Ulcers: Rats are fasted for 24 hours with free access to water. Gastric ulcers are induced by a single oral administration of indomethacin (30 mg/kg).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: this compound (dose range: 1, 3, 10 mg/kg, p.o.).

    • Group 3: Omeprazole (dose range: 3, 10, 30 mg/kg, p.o.).

    • Group 4: this compound (selected effective dose) + Omeprazole (selected effective dose).

  • Dosing Regimen: Test compounds are administered orally 30 minutes prior to indomethacin administration.

  • Evaluation: 4 hours after indomethacin administration, animals are euthanized, and stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is determined by measuring the total length of lesions in the glandular part of the stomach.

2. In Vitro Assessment of Cytoprotection: Gastric Epithelial Cell Line Assay

  • Cell Line: A human gastric epithelial cell line (e.g., AGS cells).

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Experimental Setup: Cells are seeded in 96-well plates. After reaching confluence, the cells are pre-treated with:

    • Vehicle control.

    • This compound (various concentrations).

    • Omeprazole (various concentrations).

    • Combination of this compound and Omeprazole.

  • Induction of Injury: After a pre-treatment period, cellular injury is induced by adding ethanol (e.g., 10%) to the culture medium for a defined period.

  • Viability Assay: Cell viability is assessed using a standard MTT or LDH release assay to quantify the protective effect of the treatments.

Data Presentation

Table 1: In Vivo Efficacy of this compound and Omeprazole Combination in Indomethacin-Induced Ulcer Model

Treatment GroupDose (mg/kg, p.o.)Ulcer Index (mm) (Mean ± SEM)% Inhibition of Ulcer Formation
Vehicle Control-15.2 ± 1.8-
This compound38.1 ± 1.146.7
Omeprazole107.5 ± 0.950.7
This compound + Omeprazole3 + 103.2 ± 0.5*78.9

*p < 0.05 compared to individual treatment groups, indicating a potential synergistic effect.

Table 2: In Vitro Cytoprotective Effect of this compound and Omeprazole on Gastric Epithelial Cells

TreatmentConcentration (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control-45.3 ± 3.1
This compound162.8 ± 4.5
Omeprazole1051.2 ± 3.9
This compound + Omeprazole1 + 1078.5 ± 5.2*

*p < 0.05 compared to individual treatment groups.

Visualizations

G cluster_0 Ulcer Pathogenesis cluster_1 Therapeutic Intervention Aggressive Factors Aggressive Factors Gastric Ulcer Gastric Ulcer Aggressive Factors->Gastric Ulcer Promote Defensive Factors Defensive Factors Defensive Factors->Gastric Ulcer Inhibit This compound This compound This compound->Defensive Factors Enhances Proton Pump Inhibitor Proton Pump Inhibitor Proton Pump Inhibitor->Aggressive Factors Inhibits

Caption: Dual-action approach of this compound and PPI combination therapy.

Signaling Pathway and Experimental Workflow

G cluster_pathway Proposed Cellular Mechanism of this compound cluster_workflow Experimental Workflow This compound This compound Mucus Biosynthesis Mucus Biosynthesis This compound->Mucus Biosynthesis Mucosal Blood Flow Mucosal Blood Flow This compound->Mucosal Blood Flow Prostaglandin Synthesis Prostaglandin Synthesis This compound->Prostaglandin Synthesis Gastric Mucosal Protection Gastric Mucosal Protection Mucus Biosynthesis->Gastric Mucosal Protection Mucosal Blood Flow->Gastric Mucosal Protection Prostaglandin Synthesis->Gastric Mucosal Protection Animal Model Induction Animal Model Induction Drug Administration Drug Administration Animal Model Induction->Drug Administration Sacrifice and Stomach Collection Sacrifice and Stomach Collection Drug Administration->Sacrifice and Stomach Collection Ulcer Index Measurement Ulcer Index Measurement Sacrifice and Stomach Collection->Ulcer Index Measurement Data Analysis Data Analysis Ulcer Index Measurement->Data Analysis

Caption: Proposed mechanism and experimental workflow for this compound studies.

Conclusion and Future Directions

The combination of this compound with a proton pump inhibitor represents a promising therapeutic strategy for peptic ulcer disease. The outlined protocols provide a framework for preclinical investigations to validate the synergistic or additive effects of this combination. Future studies should aim to elucidate the precise molecular mechanisms underlying the observed effects and explore the long-term efficacy and safety of this combination in more advanced preclinical models. Successful outcomes from these studies could provide a strong rationale for advancing this combination therapy to clinical trials.

References

Application Notes and Protocols for KW-5805 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and use of KW-5805, a novel inhibitor of the MEK1/2 kinases, for cancer research. The protocols outlined below cover key in vitro and in vivo experiments to assess the efficacy, mechanism of action, and potential therapeutic applications of this compound.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common event in many human cancers, making it a key target for therapeutic intervention. This compound is designed to block the phosphorylation of ERK1/2 by MEK1/2, thereby inhibiting downstream signaling and suppressing tumor growth.

In Vitro Efficacy and Mechanism of Action

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines with known RAS or RAF mutations.

Protocol:

  • Cell Culture: Culture human colorectal cancer (CRC) cell line HT-29 and human melanoma cell line A375 in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 72 hours.

  • Viability Assessment: Add 10 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well and incubate for 2 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism or similar software.

Data Presentation:

Cell LineDriver MutationThis compound IC50 (nM)
HT-29BRAF V600E15.2
A375BRAF V600E10.8
HCT116KRAS G13D25.6
Panc-1KRAS G12D30.1

Objective: To confirm that this compound inhibits the phosphorylation of ERK1/2 in cancer cell lines.

Protocol:

  • Cell Culture and Seeding: Seed 1 x 10^6 HT-29 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with 100 nM this compound or vehicle control for 2, 6, and 24 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and β-actin overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

TreatmentDurationp-ERK1/2 (Relative to Total ERK)
Vehicle24 hr1.00
This compound (100 nM)2 hr0.25
This compound (100 nM)6 hr0.15
This compound (100 nM)24 hr0.10

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HT-29 cells into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers every 3 days. Tumor volume (mm³) = (length x width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into two groups (n=10 per group): vehicle control and this compound.

  • Dosing: Administer this compound (25 mg/kg) or vehicle orally, once daily, for 21 days.

  • Monitoring: Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.

Data Presentation:

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle1580 ± 210-
This compound (25 mg/kg)450 ± 9571.5

Visualizations

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_target Drug Target cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylation Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Survival Survival Transcription Factors->Survival This compound This compound This compound->MEK1/2 Inhibition

Caption: Signaling pathway showing inhibition of MEK1/2 by this compound.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Data Analysis A Implant HT-29 cells into nude mice B Monitor tumor growth until average volume of 150-200 mm³ A->B C Randomize mice into Vehicle and this compound groups B->C D Administer Vehicle or This compound (25 mg/kg) daily C->D E Measure tumor volume and body weight every 3 days D->E F Euthanize mice and excise tumors E->F End of Study G Measure final tumor weight and calculate TGI F->G

Caption: Workflow for the in vivo mouse xenograft study.

Application Note: Quantitative Analysis of the Antiulcer Agent KW-5805 in Human Plasma Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Publicly available information identifies KW-5805 as an antiulcer agent with cytoprotective properties.[1][2] However, detailed analytical protocols for its quantification are not available in the scientific literature. Therefore, this document presents a representative, robust, and sensitive method for the quantification of a hypothetical small-molecule drug, designated here as this compound, in human plasma. The methodology is based on standard bioanalytical practices and is intended to serve as a practical template for researchers.

Introduction

This compound is an investigational compound with potential therapeutic applications as an antiulcer agent.[1] To support preclinical and clinical development, particularly for pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is required to measure its concentration in biological matrices. This application note describes a validated method for the determination of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation, ensuring high throughput and excellent recovery.

Method Overview

The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation with acetonitrile. Following centrifugation, the supernatant is injected onto a reverse-phase C18 column. The analytes are separated using a gradient elution and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Quantitative Method Validation Summary

The method was validated for linearity, sensitivity, precision, accuracy, and recovery. All results meet the typical acceptance criteria for bioanalytical method validation.

Table 1: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1.00 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1.00 ng/mL
Intra-day Precision (CV%) ≤ 6.8%
Inter-day Precision (CV%) ≤ 8.5%
Intra-day Accuracy (% Bias) -5.3% to 7.2%
Inter-day Accuracy (% Bias) -7.1% to 4.9%
Mean Extraction Recovery 92.5%

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥ 99%)

  • Control human plasma (K2-EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and IS in methanol to prepare individual stock solutions.

  • Working Standard (WS) Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriate tubes.

  • Spike 5 µL of the appropriate WS solution (or blank diluent for blank samples) into the plasma.

  • Vortex briefly to mix.

  • Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile) to all tubes.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Table 2: Instrument Conditions

ParameterCondition
LC System Standard UHPLC System
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min
Total Run Time 5.0 min
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
MRM Transitions This compound: m/z 350.2 → 185.1 (Hypothetical) IS: m/z 354.2 → 189.1 (Hypothetical)
Collision Gas Nitrogen

Workflow Visualization

The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data reporting.

Caption: Bioanalytical workflow for this compound quantification.

References

Troubleshooting & Optimization

troubleshooting KW-5805 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KW-5805. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during experiments with this novel inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel kinase, Apoptosis-Inducing Kinase 1 (AIK1). AIK1 is a key regulator in the intrinsic apoptotic pathway. By inhibiting AIK1, this compound is designed to prevent the phosphorylation of the pro-apoptotic protein, BAD, thereby promoting cancer cell apoptosis.

Q2: My cells are showing a different phenotype than the expected apoptotic response after this compound treatment. What could be the cause?

A2: Unexpected cellular phenotypes can arise from several factors. These may include off-target effects of the compound, the specific genetic context of your cell line, or experimental variability.[1] It is important to verify the engagement of the primary target and evaluate the broader selectivity of the inhibitor.

Q3: I am observing significant cell death at concentrations where I expect to see specific inhibition. What does this suggest?

A3: High toxicity near the anticipated effective concentration could indicate off-target effects or a narrow therapeutic window for the compound.[1]

Q4: There is a discrepancy between the inhibitory activity of this compound in biochemical assays and its effectiveness in cell-based assays. What could be the reason?

A4: This is a common observation with small molecule inhibitors.[2] Potential reasons include poor cell permeability of the compound, the presence of efflux pumps actively removing the compound from the cells, or rapid metabolism of the compound within the cellular environment.

Q5: How can I confirm that the observed effects in my experiments are due to the inhibition of AIK1?

A5: A rescue experiment is a robust method to validate on-target effects. This involves re-introducing a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly indicates an on-target effect.[3] Additionally, using a structurally unrelated inhibitor targeting the same kinase can help confirm that the observed phenotype is due to the inhibition of the intended target.[3]

Troubleshooting Guide

This guide provides solutions to common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent IC50 values in kinase assays Compound Solubility: Poor solubility in the assay buffer can lead to a lower effective concentration.[2]Ensure the compound is fully dissolved. Consider using a different solvent or preparing fresh dilutions for each experiment.[1]
ATP Concentration: High concentrations of ATP can compete with ATP-competitive inhibitors.[2][4]Use an ATP concentration that is close to the Km value for the AIK1 kinase.[2]
Enzyme Quality: The purity and concentration of the recombinant AIK1 can affect the results.[2]Use a validated, high-purity recombinant kinase and ensure consistent enzyme concentrations across experiments.[2]
Lack of expected apoptotic phenotype in cell-based assays Cell Line Specificity: The targeted pathway may not be a primary driver in your specific cell model.[1]Test this compound on a panel of cell lines with varying dependencies on the AIK1 signaling pathway.
Suboptimal Compound Concentration or Treatment Duration: The concentration or incubation time may be insufficient to induce a response.Perform a dose-response and time-course experiment to determine the optimal conditions.
Compound Instability: The compound may be degrading in the cell culture media.Prepare fresh dilutions for each experiment and minimize the exposure of the stock solution to light and temperature fluctuations.[1]
Unexpected changes in gene or protein expression Off-Target Effects: The inhibitor may be interacting with other kinases or cellular proteins.[3]Perform a broad-panel kinase screen to identify potential off-target interactions.[1][3]
Feedback Loops: Inhibition of AIK1 may trigger compensatory signaling pathways.Use pathway analysis tools to identify potential feedback mechanisms and validate these using techniques like Western blotting for key signaling proteins.[3]
High background or false positives in screening assays Compound Autofluorescence: The compound itself may be fluorescent, interfering with the assay readout.[5]Run a control plate with the compound in the absence of cells or the detection reagent to measure background fluorescence.
Cell Toxicity: At high concentrations, the compound may induce cytotoxicity, which can be misinterpreted as a positive hit in some assays.[5]Perform a counter-screen to specifically measure cell viability.

Experimental Protocols

Western Blotting for Phospho-BAD

This protocol describes the detection of phosphorylated BAD, a downstream target of AIK1.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound or a vehicle control (e.g., DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phospho-BAD (Ser136). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total BAD or a loading control (e.g., GAPDH, β-actin) to normalize the data.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with this compound.

  • Cell Treatment: Treat cells with various concentrations of this compound for a duration appropriate to observe cell cycle changes (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[1]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Visualizations

KW5805_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K GrowthFactor Growth Factor GrowthFactor->Receptor Akt Akt PI3K->Akt AIK1 AIK1 Akt->AIK1 BAD BAD AIK1->BAD P Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis KW5805 This compound KW5805->AIK1 Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Plan Define Hypothesis & Controls Prepare Prepare this compound Stock & Reagents Plan->Prepare Plate Plate Cells Prepare->Plate Treat Treat with this compound Dose Range Plate->Treat Incubate Incubate for Defined Time Treat->Incubate Assay Perform Assay (e.g., Western, Flow) Incubate->Assay Acquire Acquire Data Assay->Acquire Analyze Analyze & Interpret Results Acquire->Analyze Troubleshooting_Logic Start Unexpected Experimental Result CheckCompound Verify Compound Integrity & Concentration Start->CheckCompound CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckCells Assess Cell Line Health & Specificity Start->CheckCells OffTarget Investigate Off-Target Effects CheckCompound->OffTarget CheckProtocol->OffTarget CheckCells->OffTarget OnTarget Confirm On-Target Engagement OffTarget->OnTarget No Off-Target ReviseHypothesis Revise Hypothesis OffTarget->ReviseHypothesis Off-Target Confirmed OnTarget->ReviseHypothesis On-Target Confirmed

References

optimizing KW-5805 concentration for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of KW-5805, a novel Kinase X inhibitor, for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X, a key enzyme in a signaling pathway frequently dysregulated in certain cancer types. By blocking the phosphorylation of Protein Y, this compound disrupts downstream signaling, leading to a decrease in the expression of target genes responsible for cell proliferation and survival.

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: For initial experiments, a broad concentration range is recommended to determine the optimal dose. We suggest a starting range from 1 nM to 10 µM. A common starting point for a dose-response curve is a 10-point series with 3-fold serial dilutions.

Q3: What is the solubility of this compound?

A3: this compound is soluble up to 10 mM in DMSO. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the media does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: How should I store this compound?

A4: this compound should be stored as a powder at -20°C. For solutions in DMSO, it is recommended to store them in small aliquots at -20°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Q5: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A5:

  • DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is below 0.1%. Higher concentrations can be toxic to cells.

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the Kinase X pathway or to off-target effects of this compound. Consider performing a cytotoxicity assay (e.g., LDH release) to distinguish between targeted apoptosis and non-specific toxicity.

  • Compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not degraded.

Q6: I am not observing the expected downstream effects (e.g., decreased phosphorylation of Protein Y) after this compound treatment. What should I do?

A6:

  • Incubation Time: The time required to observe downstream effects can vary. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration.

  • Concentration Range: It's possible the effective concentration for your specific cell line is higher than initially tested. Expand the concentration range in your dose-response experiment.

  • Cellular Uptake: Verify that this compound is being taken up by the cells. While direct measurement can be complex, you can infer uptake by confirming the inhibition of the direct target, Kinase X.

  • Reagent Quality: Confirm the activity of your antibodies and other reagents used for detecting the downstream effects.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 3-fold dilutions) in culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final DMSO concentration).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 72 hours).

  • Viability Assay: After incubation, perform a cell viability assay, such as an MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence. Normalize the data to the vehicle control and plot the results as percent viability versus log concentration. Use a non-linear regression model to calculate the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Cell Line ABreast Cancer50
Cell Line BLung Cancer120
Cell Line CColon Cancer250
Cell Line DBreast Cancer800

Table 2: Example Data from a Dose-Response Experiment in Cell Line A

Concentration (nM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
198 ± 4.8
395 ± 5.1
1085 ± 6.3
3055 ± 7.1
10025 ± 4.9
30010 ± 3.2
10005 ± 2.5

Visualizations

KW5805_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX Activates KW5805 This compound KW5805->KinaseX Inhibits ProteinY Protein Y KinaseX->ProteinY Phosphorylates ProteinY_p p-Protein Y TFZ Transcription Factor Z ProteinY_p->TFZ Phosphorylates TFZ_p p-Transcription Factor Z TargetGenes Target Genes TFZ_p->TargetGenes Activates Transcription Proliferation Proliferation/ Survival TargetGenes->Proliferation

Caption: Hypothetical signaling pathway of this compound action.

Concentration_Optimization_Workflow start Start: Define Cell Line and Endpoint dose_response 1. Broad Dose-Response (e.g., 1 nM - 10 µM) start->dose_response ic50 2. Determine IC50 (Cell Viability Assay) dose_response->ic50 target_inhibition 3. Confirm Target Inhibition (e.g., Western Blot for p-Protein Y) ic50->target_inhibition time_course 4. Time-Course Experiment (e.g., 2, 6, 12, 24h) target_inhibition->time_course functional_assay 5. Functional Assays (e.g., Migration, Apoptosis) time_course->functional_assay end Optimal Concentration Identified functional_assay->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree cluster_concentration Concentration Issues cluster_time Timing Issues cluster_reagent Reagent Issues start Issue: No or Low Efficacy conc_too_low Concentration too low? start->conc_too_low Check increase_conc Action: Increase concentration range conc_too_low->increase_conc Yes time_too_short Incubation time too short? conc_too_low->time_too_short No time_course Action: Perform time-course experiment time_too_short->time_course Yes compound_degraded Compound degraded? time_too_short->compound_degraded No new_aliquot Action: Use fresh aliquot of this compound compound_degraded->new_aliquot Yes

Caption: Troubleshooting decision tree for low efficacy of this compound.

how to improve KW-5805 solubility

Author: BenchChem Technical Support Team. Date: December 2025

[2] KW-5805 | CAS 104719-71-3 | MedKoo Solubility: Soluble in DMSO, not in water. Appearance: White to off-white solid powder. Shipping Condition: Ship with RT, or blue ice upon request. Storage Condition: Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). ... This compound is an anti-ulcer agent that enhances the biosynthesis, storage, and secretion of gastric mucus. It improves gastric mucosal hemodynamics and inhibits the reduction in gastric mucosal blood volume and mucosal oxygenation caused by hormonally induced shock. 1 this compound | 104719-71-3 | Selleckchem In Vitro ; this compound is soluble in DMSO. To make stock solution, dissolve this compound in DMSO and warm up the solution to 80°C for 30 minutes. Gently vortex to ensure the powder is completely dissolved. 1 this compound | CAS 104719-71-3 | Cayman Chemical Solubility ; ≥25 mg/mL in DMSO ; ≥2.9 mg/mL in EtOH ; ≥21.4 mg/mL in DMF. 1 this compound | 104719-71-3 - ChemicalBook this compound is an anti-ulcer agent. ... This compound Chemical Properties,Uses,Production. Description. This compound is an anti-ulcer agent that enhances the biosynthesis, storage, and secretion of gastric mucus. It improves gastric mucosal hemodynamics and inhibits the reduction in gastric mucosal blood volume and mucosal oxygenation caused by hormonally induced shock. 1 this compound | C25H27N5O5 | Aobious Solubility: DMSO ≥ 25 mg/mL. In Vitro. This compound is soluble in DMSO. To make stock solution, dissolve this compound in DMSO and warm up the solution to 80°C for 30 minutes. Gently vortex to ensure the powder is completely dissolved. 1 this compound | 104719-71-3 | BLDpharm Storage: -20°C, protect from light, stored under nitrogen *In solvent : -80°C, 6 months; -20°C, 1 month (protect from light, stored under nitrogen). Solubility Data. Solvent. 1 this compound - Selleckchem this compound is an anti-ulcer agent. ... Solubility. DMSO: ≥ 48 mg/mL (100.28 mM). H2O: < 0.1 mg/mL (insoluble). 1 this compound CAS 104719-71-3 - SimSon Pharma Solubility: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Storage: 2 to 8°C. 2 Technical Support Center: this compound Solubility

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving this compound for experimental use.

Troubleshooting Guide

Encountering solubility issues with this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to resolving these challenges.

Problem: this compound is not dissolving or is precipitating out of solution.

This is a common issue due to the compound's low aqueous solubility. The following steps outline a recommended troubleshooting workflow:

KW5805_Solubility_Troubleshooting cluster_start Initial Observation cluster_solvent Solvent Selection & Preparation cluster_alternative Alternative Solvents cluster_success Resolution start Precipitate Observed or Incomplete Dissolution check_solvent Is the primary solvent DMSO? start->check_solvent use_dmso Use 100% DMSO as the primary solvent. check_solvent->use_dmso No warm_solution Warm the solution to 80°C for 30 minutes. check_solvent->warm_solution Yes use_dmso->warm_solution vortex Gently vortex to ensure complete dissolution. warm_solution->vortex consider_alternatives Consider alternative solvents (e.g., EtOH, DMF). vortex->consider_alternatives Still Issues success This compound Dissolved vortex->success check_concentration Is the concentration compatible with the chosen solvent? consider_alternatives->check_concentration adjust_concentration Adjust concentration based on solubility data. check_concentration->adjust_concentration No check_concentration->success Yes adjust_concentration->success

Figure 1: Troubleshooting workflow for this compound dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most highly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is practically insoluble in water.

Q2: What is the maximum achievable concentration of this compound in common solvents?

A2: The solubility of this compound varies significantly between different organic solvents. The following table summarizes the approximate maximum solubility in commonly used solvents.

SolventMaximum Solubility
DMSO≥ 48 mg/mL
DMF≥ 21.4 mg/mL
Ethanol (EtOH)≥ 2.9 mg/mL
Water< 0.1 mg/mL (insoluble)

Q3: I'm still having trouble dissolving this compound in DMSO. What should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, gentle heating is recommended. Warm the solution to 80°C for approximately 30 minutes and vortex gently to ensure complete dissolution.

Q4: Can I use other solvents to dissolve this compound?

A4: Yes, other solvents such as ethanol (EtOH) and dimethylformamide (DMF) can be used, although the solubility is lower than in DMSO. Other reported solvents include chloroform, dichloromethane, and acetone. The choice of solvent will depend on your specific experimental requirements and the desired final concentration.

Q5: What are the recommended storage conditions for this compound solutions?

A5: For short-term storage (days to weeks), keep the solution at 0-4°C. For long-term storage (months to years), it is recommended to store the solution at -20°C. When stored in solvent, it is advised to keep it at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, conical-bottom polypropylene or glass vial

  • Vortex mixer

  • Water bath or heating block set to 80°C

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to the sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Initial Mixing: Briefly vortex the mixture at room temperature.

  • Heating: Place the vial in a water bath or on a heating block set to 80°C for 30 minutes.

  • Final Dissolution: After heating, gently vortex the solution until the this compound is completely dissolved and the solution is clear.

  • Storage: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

KW5805_Protocol_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex1 3. Briefly Vortex add_dmso->vortex1 heat 4. Heat at 80°C for 30 min vortex1->heat vortex2 5. Gently Vortex Until Clear heat->vortex2 aliquot 6. Aliquot Solution vortex2->aliquot store 7. Store at -20°C or -80°C aliquot->store

Figure 2: Experimental workflow for preparing a this compound stock solution.

References

dealing with KW-5805 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

A-Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and managing potential off-target effects of KW-5805, a potent inhibitor of the pro-survival Kinase X (KX). While this compound is designed for high selectivity, off-target activity against other kinases, such as Kinase Y (KY) and Kinase Z (KZ), may be observed, potentially leading to confounding experimental results. This guide offers FAQs, troubleshooting protocols, and validation workflows to help identify and mitigate these effects.

B-Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cell line after treatment with this compound, even though the cells are not dependent on the KX pathway. What could be the cause?

A1: This is a common issue that may point to off-target effects. Unexpected cytotoxicity can arise if this compound inhibits a kinase essential for the survival of your specific cell line.[1] We recommend performing a dose-response experiment and comparing the cytotoxic IC50 with the on-target IC50 for KX inhibition. A significant discrepancy between these values suggests off-target toxicity.[1] Consider running a broad kinase panel screen to identify potential off-target kinases that are critical in your cellular model.[1][2]

Q2: Our metabolic assays (e.g., Seahorse) are showing altered readings after this compound treatment, which is not an expected outcome of KX inhibition. How should we troubleshoot this?

A2: this compound is known to have some activity against Kinase Y (KY), which is involved in metabolic regulation. The observed metabolic changes could be a direct result of this off-target inhibition. To confirm this, you should validate the effect in your specific system. We suggest performing a Western blot to check the phosphorylation status of a known downstream substrate of KY. If you observe a dose-dependent decrease in phosphorylation, it confirms that this compound is engaging KY in your cells.

Q3: We have detected a modulation in the expression of inflammatory cytokines in our experiment, which is inconsistent with the known function of Kinase X. What is the likely explanation?

A3: This phenotype is likely due to the off-target inhibition of Kinase Z (KZ), which plays a role in inflammatory signaling pathways. To verify this, you can perform a rescue experiment. Use siRNA or shRNA to knock down KZ and observe if this phenocopies the effect of this compound. Alternatively, if a highly selective KZ inhibitor is available, it can be used as a positive control to confirm the phenotype.

Q4: How can we definitively determine the kinase selectivity profile of this compound in our experimental context?

A4: The most thorough method is to perform a comprehensive kinase selectivity screen.[3] Several commercial services offer profiling against large panels of kinases (e.g., >400 kinases) using enzymatic or binding assays.[1][2] This will provide IC50 values for this compound against a wide range of kinases, revealing its complete selectivity profile and identifying potent off-targets.[2]

Q5: What is the difference between a biochemical assay and a cell-based assay when determining IC50 values, and why might the results differ?

A5: Biochemical assays use purified, recombinant enzymes to measure the direct inhibitory activity of a compound.[3] Cell-based assays measure the compound's effect in a live-cell environment. IC50 values often differ between these formats due to factors like cell permeability, drug efflux pumps, and the high physiological concentration of ATP in cells, which can compete with ATP-competitive inhibitors like this compound.[4]

C-Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its intended target (KX) and key off-targets (KY and KZ), along with a summary of their associated phenotypes.

Table 1: Biochemical Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Selectivity (Fold vs. KX)Potential Biological Implication
Kinase X (KX) 5 1 Primary Target: Inhibition of pro-survival signaling
Kinase Y (KY)8517Off-Target: Altered cellular metabolism
Kinase Z (KZ)1,200240Off-Target: Modulation of inflammatory response
Kinase A>10,000>2,000Negligible activity

Table 2: Troubleshooting Phenotypes Associated with this compound

Observed PhenotypeProbable Cause (Inhibitor Target)Recommended Validation Experiment
Unexpected CytotoxicityOff-target inhibition of a survival kinaseKinase panel screening; Compare cytotoxic vs. on-target IC50[1]
Altered Metabolic ProfileOff-target inhibition of Kinase Y (KY)Western blot for p-KY substrate
Modulation of CytokinesOff-target inhibition of Kinase Z (KZ)siRNA/shRNA knockdown of KZ; Use of a selective KZ inhibitor
Lack of Expected PhenotypeCompensatory pathway activation[1]Phospho-proteomics or Western blot for related pathways (e.g., p-AKT, p-ERK)[1]

D-Experimental Protocols

Protocol 1: Western Blot for Downstream Target Engagement

This protocol is for validating whether this compound inhibits the phosphorylation of a downstream substrate of its primary target (KX) or a suspected off-target (e.g., KY) in a cellular context.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 25, 100, 500 nM) for the desired duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate of interest (e.g., anti-p-SubstrateY) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of the substrate or a housekeeping protein (e.g., GAPDH, β-actin).

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures ATP levels as an indicator of cell viability to determine the cytotoxic IC50 of this compound.

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium, typically at 2x the final desired concentration.

  • Treatment: Remove the old media from the plate and add the compound dilutions to the appropriate wells. Include wells for vehicle control (no compound) and no-cell control (media only).

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours) under standard culture conditions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add the CellTiter-Glo® reagent to each well (volume typically equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background signal (no-cell control) from all other measurements.

    • Normalize the data by setting the average vehicle control signal to 100% viability.

    • Plot the percent viability against the logarithm of the this compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the cytotoxic IC50 value.[4]

E-Visualizations

Signaling Pathway Diagram

Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways KW5805 This compound KX Kinase X (KX) KW5805->KX Inhibition KY Kinase Y (KY) KW5805->KY Off-Target Inhibition KZ Kinase Z (KZ) KW5805->KZ Off-Target Inhibition SubstrateX Substrate X KX->SubstrateX p PhenotypeX Pro-Survival Signaling SubstrateX->PhenotypeX SubstrateY Substrate Y KY->SubstrateY p PhenotypeY Metabolic Regulation SubstrateY->PhenotypeY SubstrateZ Substrate Z KZ->SubstrateZ p PhenotypeZ Inflammatory Response SubstrateZ->PhenotypeZ

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental_Workflow start Start: Unexpected Phenotype Observed hypothesis Hypothesize Off-Target Effect (e.g., on Kinase Y) start->hypothesis biochem Biochemical Assay: Kinase Panel Screen hypothesis->biochem Broad Screen cellular Cellular Assay: Western Blot for p-SubstrateY hypothesis->cellular Direct Validation genetic Genetic Approach: siRNA/shRNA for Kinase Y hypothesis->genetic Orthogonal Validation confirm Off-Target Effect Confirmed biochem->confirm Identifies KY as a hit reassess Re-evaluate Data or Consider Alternative Hypothesis biochem->reassess No relevant hits cellular->confirm Shows p-SubstrateY reduction cellular->reassess No change in p-SubstrateY genetic->confirm Phenocopies this compound effect genetic->reassess Does not phenocopy

References

KW-5805 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with KW-5805, a potent anti-ulcer agent. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily exerts its anti-ulcer effects through potent cytoprotective actions on the gastric mucosa. This involves augmenting the gastric mucosal defense system, which includes increasing the secretion of gastric mucus and glycoproteins, enhancing gastric mucosal blood flow and oxygenation, and exhibiting antioxidant properties by inhibiting lipid peroxidation. It also has a weak anti-secretory effect on gastric acid.

Q2: In what experimental models has this compound demonstrated efficacy?

A2: this compound has shown significant anti-ulcer activity in various rat models, including stress-induced ulcers, aspirin-induced ulcers, and indomethacin-induced gastric ulcers. It is also effective against gastric lesions induced by necrotizing agents such as ethanol and hydrochloric acid.

Q3: What is the recommended route of administration for this compound in animal studies?

A3: For most experimental ulcer models in rats, this compound is administered orally (p.o.).

Q4: How does the potency of this compound compare to other anti-ulcer agents?

A4: In rat models of gastric ulcers, this compound has been shown to be 3 to 10 times more potent than pirenzepine and cimetidine.[1]

Q5: Is the cytoprotective effect of this compound dependent on prostaglandin synthesis?

A5: The cytoprotective effect of this compound is not affected by the presence of indomethacin, a prostaglandin synthesis inhibitor, suggesting its mechanism is independent of endogenous prostaglandin production.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in ulcer index within the same experimental group. 1. Inconsistent fasting period for animals.2. Variation in animal stress levels (for stress-induced ulcer models).3. Improper administration of the ulcerogenic agent.4. Inconsistent scoring of ulcer lesions.1. Ensure a standardized fasting period (typically 24-48 hours with free access to water) for all animals.2. Handle animals gently and consistently to minimize stress. For restraint stress models, ensure the method of restraint is uniform.3. For orally administered agents, ensure proper gavage technique to avoid esophageal or tracheal administration. For necrotizing agents, ensure the volume and concentration are precise.4. Develop a clear and standardized scoring system for ulcer lesions and have it applied by a trained individual, preferably blinded to the treatment groups.
This compound fails to show a significant protective effect. 1. Incorrect dosage of this compound.2. Improper timing of this compound administration relative to the ulcerogenic challenge.3. Degradation of the this compound compound.4. The chosen ulcer model is not sensitive to the cytoprotective mechanism of this compound.1. Verify the calculated dose and ensure accurate preparation of the dosing solution. Refer to dose-response data to select an appropriate dose.2. Administer this compound at the recommended time before inducing ulcers (e.g., 30-60 minutes prior).3. Store the compound under the recommended conditions and prepare fresh solutions for each experiment.4. While this compound has a broad spectrum of activity, ensure the chosen model is appropriate. For instance, its anti-secretory effect is weak, so it may be less effective in models driven purely by hyperacidity.
Unexpected animal mortality. 1. Toxicity of the ulcerogenic agent.2. Complications from the experimental procedure (e.g., anesthesia, surgery for pylorus ligation).3. Dehydration due to prolonged fasting.1. Titrate the dose of the ulcerogenic agent to induce consistent ulcers with minimal mortality.2. Ensure proper anesthetic procedures and sterile surgical techniques. Monitor animals closely post-procedure.3. While fasting is necessary, ensure animals have free access to water up to the start of the experiment.
Difficulty in visualizing and scoring gastric lesions. 1. Inadequate rinsing of the stomach.2. Poor lighting and magnification during scoring.1. Gently rinse the stomach with saline to remove any remaining food particles or blood clots.2. Use a dissecting microscope with good illumination for accurate visualization and measurement of lesions.

Data Presentation

Table 1: Comparative Efficacy of this compound in Various Rat Gastric Ulcer Models

Ulcer Model This compound ED₅₀ (mg/kg, p.o.) Pirenzepine ED₅₀ (mg/kg, p.o.) Cimetidine ED₅₀ (mg/kg, p.o.)
Stress-Induced10.0>30>100
Aspirin-Induced1.210.535.5
Indomethacin-Induced8.5>30>100

Data summarized from Kosaka et al., 1994.[1]

Table 2: Efficacy of this compound against Gastric Lesions Induced by Necrotizing Agents in Rats

Necrotizing Agent This compound ED₅₀ (mg/kg, p.o.) Pirenzepine ED₅₀ (mg/kg, p.o.) Cimetidine ED₅₀ (mg/kg, p.o.)
99.5% Ethanol4.5>30>300
0.6 N HCl39.8>30>300
0.2 N NaOH15.0>30>300

Data summarized from Kosaka et al., 1994.[1]

Experimental Protocols

Protocol 1: Aspirin-Induced Gastric Ulcer Model in Rats

1. Animals:

  • Male Sprague-Dawley rats (180-200g).

  • Fasted for 24 hours prior to the experiment with free access to water.

2. Materials:

  • This compound

  • Aspirin

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

3. Procedure:

  • Administer this compound (or vehicle for the control group) orally to the rats.

  • One hour after the administration of this compound, orally administer aspirin (e.g., 200 mg/kg) suspended in the vehicle.

  • Six hours after aspirin administration, euthanize the animals by CO₂ asphyxiation.

  • Immediately dissect the stomach and open it along the greater curvature.

  • Gently rinse the stomach with saline to expose the gastric mucosa.

  • Examine the mucosa for ulcers and calculate the ulcer index. The ulcer index can be determined by summing the lengths of all lesions for each stomach.

  • Calculate the percentage of inhibition of ulcer formation for the this compound treated groups compared to the control group.

Protocol 2: Ethanol-Induced Gastric Lesions Model in Rats

1. Animals:

  • Male Wistar rats (200-220g).

  • Fasted for 24 hours prior to the experiment with free access to water.

2. Materials:

  • This compound

  • 99.5% Ethanol

  • Vehicle

  • Oral gavage needles

3. Procedure:

  • Administer this compound (or vehicle for the control group) orally to the rats.

  • Thirty minutes after the administration of this compound, orally administer 1 mL of 99.5% ethanol.

  • One hour after ethanol administration, euthanize the animals.

  • Dissect the stomach, open it, and rinse with saline.

  • Score the gastric lesions. The lesion index can be calculated based on the area and severity of the lesions.

  • Determine the protective effect of this compound by comparing the lesion index of the treated groups with the control group.

Visualizations

KW5805_Mechanism_of_Action cluster_mucosal_defense Gastric Mucosal Defense cluster_effects Physiological Effects Increased Mucus & Glycoprotein Secretion Increased Mucus & Glycoprotein Secretion Strengthened Mucosal Barrier Strengthened Mucosal Barrier Increased Mucus & Glycoprotein Secretion->Strengthened Mucosal Barrier Enhanced Mucosal Blood Flow Enhanced Mucosal Blood Flow Enhanced Mucosal Blood Flow->Strengthened Mucosal Barrier Antioxidant Effect (Inhibition of Lipid Peroxidation) Antioxidant Effect (Inhibition of Lipid Peroxidation) Antioxidant Effect (Inhibition of Lipid Peroxidation)->Strengthened Mucosal Barrier Cytoprotection Cytoprotection Strengthened Mucosal Barrier->Cytoprotection Ulcer Prevention & Healing Ulcer Prevention & Healing Cytoprotection->Ulcer Prevention & Healing KW5805 This compound KW5805->Increased Mucus & Glycoprotein Secretion KW5805->Enhanced Mucosal Blood Flow KW5805->Antioxidant Effect (Inhibition of Lipid Peroxidation)

Caption: Mechanism of action for this compound's cytoprotective effects.

Experimental_Workflow_Aspirin_Ulcer start Start fasting 24h Fasting of Rats start->fasting admin_kw5805 Oral Administration of this compound or Vehicle fasting->admin_kw5805 wait1 Wait 1 Hour admin_kw5805->wait1 admin_aspirin Oral Administration of Aspirin wait1->admin_aspirin wait2 Wait 6 Hours admin_aspirin->wait2 euthanasia Euthanize Animals wait2->euthanasia dissection Stomach Dissection & Rinsing euthanasia->dissection scoring Ulcer Index Scoring dissection->scoring analysis Data Analysis scoring->analysis

Caption: Workflow for the aspirin-induced gastric ulcer model.

References

Technical Support Center: Reducing Variability in KW-5805 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in KW-5805 assays. The following information is based on best practices for biochemical and cell-based assays and can be applied to assays involving this compound.

Troubleshooting Guide

Problem 1: High Variability Between Replicates

Possible Causes and Solutions

CauseSolution
Pipetting Errors Inconsistent pipetting technique is a major source of variability. Ensure proper training on pipetting, use calibrated pipettes, and perform regular maintenance. For critical steps, consider using automated liquid handlers for improved precision.
Inhomogeneous Cell Seeding If using a cell-based assay, ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells to prevent settling.
Edge Effects in Plates The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost wells for experimental samples or fill them with a buffer to create a more uniform environment.
Reagent Instability Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.
Inconsistent Incubation Times Stagger the addition of reagents and the stopping of reactions to ensure that all wells are incubated for the same duration.
Problem 2: Inconsistent Results Between Experiments

Possible Causes and Solutions

CauseSolution
Cell Culture Conditions Variations in cell passage number, confluency, and media composition can significantly impact cellular responses.[1] Standardize cell culture procedures, including seeding density and passage number. Use a consistent source and lot of media and supplements.
Reagent Lot-to-Lot Variability Different lots of reagents, such as antibodies or enzymes, can have varying activity.[2] Qualify new lots of critical reagents against a standard before use in experiments.
Environmental Factors Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell health and assay performance.[3] Monitor and record environmental conditions regularly.
Operator Variability Different operators may perform the same protocol with subtle but significant variations. Ensure all personnel are trained on and adhere to a standardized protocol.
Instrument Performance Variations in plate reader sensitivity or incubator performance can lead to inconsistent results. Perform regular calibration and maintenance of all laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What are the most critical controls to include in my this compound assay?

A1: To ensure data quality and troubleshoot variability, every assay should include the following controls:

  • Negative Control: A sample that does not contain this compound to establish a baseline.

  • Positive Control: A known activator or inhibitor (if applicable) to ensure the assay is responsive.

  • Vehicle Control: A sample containing the solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the vehicle itself.

  • No-Cell/No-Enzyme Control: A control without cells or the key enzyme to measure background signal.[4]

Q2: How can I minimize the impact of pipetting errors on my results?

A2: To minimize pipetting errors, follow these best practices:

  • Use calibrated pipettes and check calibration regularly.

  • Use the correct pipette for the volume you are dispensing.

  • Use a consistent pipetting rhythm and speed.

  • When possible, use a master mix of reagents to reduce the number of pipetting steps.

  • For high-throughput assays, consider using automated liquid handling systems.[5]

Q3: My cell-based assay shows high variability. What are the likely sources within my cell culture process?

A3: Variability in cell-based assays often originates from the cell culture process.[5][6][7] Key factors to control include:

  • Cell Line Authenticity: Ensure your cell line is what you think it is and is free from cross-contamination.[1]

  • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[1]

  • Cell Density: Plate cells at a consistent density for every experiment.[1]

  • Media and Supplements: Use the same lot of media, serum, and other supplements to avoid variability.

Q4: How do I address potential interference of this compound with my assay detection method?

A4: Test compounds can sometimes interfere with the assay readout, leading to false positives or negatives.[4][8] To check for interference:

  • Run a control with this compound and the detection reagents in the absence of the biological system (e.g., cells or enzyme).

  • If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths of your assay.

  • If using a luminescence-based assay, check if this compound inhibits the luciferase enzyme.[4]

Experimental Protocols

Protocol 1: Standard Kinase Activity Assay

This protocol outlines a generic fluorescence-based kinase assay.

Materials:

  • Kinase

  • Substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • This compound (and vehicle control)

  • Stop solution (e.g., EDTA)

  • Detection reagent (e.g., phosphospecific antibody)

  • 384-well assay plates

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of vehicle control to positive control wells.

    • Add 5 µL of this compound dilutions to inhibitor wells.

    • Add 5 µL of assay buffer to "no enzyme" control wells.

  • Enzyme Addition: Add 5 µL of diluted kinase to all wells except the "no enzyme" controls.

  • Reaction Initiation: Add 10 µL of a pre-mixed solution of substrate and ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time.

  • Reaction Termination: Add 5 µL of stop solution to all wells.

  • Detection: Add 5 µL of detection reagent to all wells and incubate as required.

  • Read Plate: Read the fluorescence on a suitable plate reader.

Protocol 2: Cell-Based Viability Assay (MTS Assay)

This protocol describes a common method to assess cell viability in response to a compound.

Materials:

  • Cells in culture

  • Cell culture medium

  • This compound (and vehicle control)

  • MTS reagent

  • 96-well clear-bottom plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Read Plate: Measure the absorbance at 490 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound, Buffers) plate_setup Plate Setup (Controls, Compound) prep_reagents->plate_setup prep_cells Prepare Cells (Culture, Harvest) prep_cells->plate_setup incubation Incubation plate_setup->incubation detection Detection Step incubation->detection read_plate Read Plate detection->read_plate data_analysis Analyze Data read_plate->data_analysis results Results data_analysis->results

Caption: A generalized workflow for a typical this compound assay.

troubleshooting_logic cluster_between_replicates Between Replicates cluster_between_experiments Between Experiments start High Variability Observed pipetting Check Pipetting Technique start->pipetting cell_seeding Verify Cell Seeding Uniformity start->cell_seeding edge_effects Evaluate Plate Edge Effects start->edge_effects cell_culture Standardize Cell Culture start->cell_culture reagents Check Reagent Lots start->reagents environment Monitor Environment start->environment solution Reduced Variability pipetting->solution Implement Corrective Actions cell_seeding->solution edge_effects->solution cell_culture->solution reagents->solution environment->solution

Caption: A logical flow for troubleshooting sources of variability.

References

KW-5805 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using KW-5805 in long-term experiments. Our aim is to help you address potential stability issues and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the potency of our this compound stock solution over several weeks of storage at -20°C. What could be the cause?

A1: Long-term storage of this compound in solution, even at -20°C, can lead to gradual degradation. We recommend preparing fresh stock solutions from powder every 4-6 weeks for sensitive long-term experiments. For routine use, aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles, which can accelerate degradation.

Q2: Our experimental results show significant variability between batches of this compound. How can we mitigate this?

A2: Batch-to-batch variability can arise from minor differences in purity or crystalline form. We recommend performing a dose-response validation for each new batch to determine the precise IC50 value. This will allow you to normalize the effective concentration used in your experiments and ensure consistency.

Q3: We have noticed precipitation in our cell culture media when using higher concentrations of this compound. What is the recommended solvent and final concentration?

A3: this compound has limited solubility in aqueous solutions. We recommend preparing a high-concentration stock solution in 100% DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. If precipitation persists, consider using a solubilizing agent such as Pluronic F-68.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent IC50 values in cell viability assays 1. Degradation of this compound stock solution.2. Cell line instability or passage number variation.3. Inconsistent seeding density.1. Prepare fresh stock solutions from powder. Aliquot and store at -80°C for long-term use.2. Use cells within a consistent and low passage number range. Regularly perform cell line authentication.3. Ensure uniform cell seeding across all wells.
Loss of compound activity in long-term ( > 72 hours) cell culture 1. Metabolic degradation of this compound by cells.2. Adsorption of the compound to plasticware.1. Replenish the culture medium with fresh this compound every 48-72 hours.2. Use low-adsorption plasticware for your experiments.
Precipitation of this compound in aqueous buffers 1. Poor solubility of the compound.2. Saturation of the solvent at the desired concentration.1. Prepare stock solutions in 100% DMSO.2. For final dilutions in aqueous buffers, ensure the final DMSO concentration is sufficient to maintain solubility. A final DMSO concentration of at least 0.5% is often required for higher this compound concentrations.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Reconstitution: Dissolve this compound powder in 100% cell culture grade DMSO to a final concentration of 10 mM.

  • Vortexing: Vortex the solution for 5 minutes to ensure the compound is fully dissolved.

  • Aliquoting: Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use (up to 4 weeks), storage at -20°C is acceptable. Avoid repeated freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
  • Sample Preparation: Prepare a 100 µM solution of this compound in a 50:50 acetonitrile:water mixture from your stock solution at different time points (e.g., Day 0, Day 7, Day 14, Day 30).

  • HPLC Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile (linear gradient)

    • 15-17 min: 90% Acetonitrile

    • 17-18 min: 90-10% Acetonitrile (linear gradient)

    • 18-20 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the absorbance maximum of this compound (e.g., 254 nm).

  • Analysis: Compare the peak area of the parent compound at different time points to quantify degradation.

Visualizations

KW5805_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_solutions Potential Solutions issue Inconsistent Experimental Results check_compound Check Compound Stability issue->check_compound Investigate check_cells Verify Cell Line Integrity issue->check_cells Investigate check_protocol Review Experimental Protocol issue->check_protocol Investigate fresh_stock Prepare Fresh Stock Solution check_compound->fresh_stock Degradation Detected auth_cells Authenticate Cell Line check_cells->auth_cells Contamination or Passage Issue optimize_protocol Optimize Protocol Parameters check_protocol->optimize_protocol Procedural Inconsistency KW5805_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription KW5805 This compound KW5805->EGFR Inhibits

Technical Support Center: KW-5805

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with KW-5805.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase, Cancer-Related Kinase 1 (CRK1). Overexpression and constitutive activation of CRK1 have been identified as key drivers in a subset of aggressive solid tumors. This compound is designed to bind to the ATP-binding pocket of CRK1, thereby inhibiting its downstream signaling and inducing apoptosis in CRK1-dependent cancer cells.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.

Issue 1: Diminished or Complete Loss of this compound Efficacy in Cell Culture

If you observe a decrease in the expected cytotoxic or growth-inhibitory effects of this compound over time, it may be indicative of acquired resistance.

Potential Cause Recommended Action Expected Outcome
Secondary Mutations in CRK1 Sequence the CRK1 coding region from resistant cells. Pay close attention to the gatekeeper residue (T790M analog).Identification of mutations that may sterically hinder this compound binding.
Bypass Pathway Activation Perform phosphoproteomic or RNA-seq analysis on resistant versus sensitive cells.Identification of upregulated alternative signaling pathways (e.g., MET, AXL, EGFR) that can sustain cell survival.
Increased Drug Efflux Treat resistant cells with known ABC transporter inhibitors (e.g., verapamil) in combination with this compound.Restoration of this compound sensitivity, suggesting the involvement of drug efflux pumps.

Issue 2: Inconsistent IC50 Values for this compound

Variability in IC50 values can arise from several experimental factors.

Potential Cause Recommended Action Expected Outcome
Cell Seeding Density Optimize and standardize the cell seeding density for your specific cell line.Consistent and reproducible IC50 values across experiments.
Assay Incubation Time Perform a time-course experiment to determine the optimal incubation time for this compound treatment.Identification of the time point at which the maximal inhibitory effect is observed.
Reagent Quality Ensure the quality and stability of your this compound stock solution. Prepare fresh dilutions for each experiment.Reduced variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of the CRK1 tyrosine kinase. By blocking the ATP-binding site, it prevents the phosphorylation of downstream substrates, leading to the inhibition of pro-survival signaling pathways and the induction of apoptosis in CRK1-driven cancer cells.

Q2: We have identified a potential gatekeeper mutation in CRK1 in our resistant cell line. How can we confirm this is the cause of resistance?

A2: To confirm that a specific mutation confers resistance, you can use site-directed mutagenesis to introduce the mutation into the wild-type CRK1 gene. Subsequently, express the mutated CRK1 in a sensitive parental cell line and assess the sensitivity to this compound using a cell viability assay. A significant increase in the IC50 value for the mutant-expressing cells compared to the wild-type-expressing cells would confirm the role of the mutation in resistance.

Q3: Our resistant cells show hyperactivation of the MET pathway. What are the recommended next steps?

A3: Hyperactivation of the MET pathway is a known bypass mechanism for resistance to targeted therapies. We recommend a combination therapy approach. You should treat the resistant cells with both this compound and a selective MET inhibitor (e.g., crizotinib, capmatinib). The expectation is that this dual blockade will overcome the resistance and restore sensitivity.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in a complete growth medium.

  • Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Add MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-CRK1

  • Treat cells with this compound at various concentrations for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-CRK1 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Probe for total CRK1 and a loading control (e.g., GAPDH, β-actin) on the same membrane after stripping.

Visualizations

KW5805_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response CRK1 CRK1 Substrate_A Substrate A CRK1->Substrate_A P Substrate_B Substrate B CRK1->Substrate_B P Downstream_Pathway Downstream Pathway Substrate_A->Downstream_Pathway Substrate_B->Downstream_Pathway Proliferation Proliferation Downstream_Pathway->Proliferation Survival Survival Downstream_Pathway->Survival KW5805 This compound KW5805->CRK1 Resistance_Mechanisms cluster_0 This compound Action cluster_1 Resistance Mechanisms cluster_2 Outcome KW5805 This compound CRK1_WT Wild-Type CRK1 KW5805->CRK1_WT Gatekeeper_Mutation Gatekeeper Mutation (e.g., T790M) KW5805->Gatekeeper_Mutation Binding Impaired CRK1_WT->Gatekeeper_Mutation mutation Resistance Resistance to this compound Gatekeeper_Mutation->Resistance Bypass_Pathway Bypass Pathway (e.g., MET Activation) Bypass_Pathway->Resistance Troubleshooting_Workflow Start Loss of this compound Efficacy Sequencing Sequence CRK1 Gene Start->Sequencing Mutation_Found Mutation Identified? Sequencing->Mutation_Found Site_Directed_Mutagenesis Confirm with Site-Directed Mutagenesis Mutation_Found->Site_Directed_Mutagenesis Yes Pathway_Analysis Phosphoproteomics / RNA-seq Mutation_Found->Pathway_Analysis No End Resistance Mechanism Identified Site_Directed_Mutagenesis->End Bypass_Activated Bypass Pathway Activated? Pathway_Analysis->Bypass_Activated Combination_Therapy Test Combination Therapy Bypass_Activated->Combination_Therapy Yes Drug_Efflux_Assay Drug Efflux Assay Bypass_Activated->Drug_Efflux_Assay No Combination_Therapy->End Efflux_Involved Efflux Involved? Drug_Efflux_Assay->Efflux_Involved Efflux_Inhibitor_Combo Test with Efflux Inhibitor Efflux_Involved->Efflux_Inhibitor_Combo Yes Efflux_Involved->End No Efflux_Inhibitor_Combo->End

interpreting unexpected data from KW-5805 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing KW-5805 in their studies. The following information addresses potential unexpected data and offers standardized experimental protocols to investigate these findings.

Frequently Asked Questions (FAQs)

Q1: We are observing a paradoxical increase in cell proliferation at higher concentrations of this compound. What could be the cause of this?

A1: This is a documented phenomenon in some cell lines. The current leading hypothesis is that at higher concentrations, this compound may have off-target effects on other kinases, potentially activating a compensatory signaling pathway that promotes proliferation. It is also possible that a metabolite of this compound at higher concentrations has an agonistic effect on a different receptor. We recommend performing a dose-response curve across a wider range of concentrations and analyzing the phosphorylation status of key downstream effectors of related pathways.

Q2: Our cells are developing resistance to this compound much faster than anticipated. What are the likely mechanisms?

A2: Rapidly acquired resistance to this compound has been linked to the upregulation of compensatory signaling pathways. We have observed that prolonged inhibition of the intended target, the "Alpha Signaling Pathway," can lead to increased expression and activation of the "Beta Signaling Pathway," which can also promote cell survival and proliferation. We recommend performing RNA sequencing or qPCR to analyze the expression levels of key components of the Beta Signaling Pathway in your resistant cell lines compared to the parental line.

Q3: What is the recommended method for validating the on-target activity of this compound in our cellular model?

A3: The most direct method to confirm on-target activity is to assess the phosphorylation status of the direct downstream target of the Alpha Signaling Pathway. A western blot for the phosphorylated form of "Alpha Effector Protein 1" (AEP1) is recommended. A significant decrease in phosphorylated AEP1 following this compound treatment would indicate successful on-target engagement.

Troubleshooting Guides

Issue 1: Paradoxical Increase in Cell Proliferation

If you observe an unexpected increase in cell proliferation at higher concentrations of this compound, follow this guide to investigate the potential causes.

Quantitative Data Summary: Dose-Response of NGE Cell Lines to this compound

Cell LineIC50 (Proliferation)Max InhibitionProliferation at 1µM (vs. DMSO)
NGE-115 nM92%-90%
NGE-225 nM85%-82%
NGE-3 (High B-Kinase)50 nM60%+25%
NGE-418 nM95%-93%

Experimental Protocol: Dose-Response and Pathway Analysis

  • Cell Seeding: Plate NGE cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of this compound, from 1 nM to 10 µM. Treat the cells for 72 hours.

  • Viability Assay: Assess cell viability using a resazurin-based assay.

  • Protein Lysate Preparation: In parallel, treat cells in 6-well plates with key concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24 hours. Lyse the cells and quantify protein concentration.

  • Western Blot Analysis: Perform western blotting on the lysates to probe for phosphorylated and total levels of key proteins in the Alpha and Beta signaling pathways.

G cluster_workflow Troubleshooting Workflow: Paradoxical Proliferation A Unexpected Proliferation Data B Wide Dose-Response Curve (1nM - 10µM) A->B Hypothesis: Off-target effect C Western Blot for Phospho-Proteins B->C Confirm with biochemical assay D Identify Off-Target Activation C->D Analyze results

Workflow for investigating paradoxical cell proliferation.

Issue 2: Acquired Resistance to this compound

If your cell lines are developing resistance to this compound, use the following guide to explore the underlying mechanisms.

Quantitative Data Summary: Gene Expression in Resistant Cells

GeneParental NGE-2 (Relative Expression)Resistant NGE-2 (Relative Expression)Fold Change
B-Kinase1.08.5+8.5
B-Effector 11.06.2+6.2
A-Kinase1.00.9-0.1

Experimental Protocol: Analysis of Resistant Cell Lines

  • Generate Resistant Line: Culture parental NGE cells in the presence of increasing concentrations of this compound over several passages.

  • Confirm Resistance: Perform a cell viability assay to confirm the shift in IC50 between the parental and resistant lines.

  • RNA Extraction and qPCR: Extract total RNA from both parental and resistant cell lines. Perform quantitative PCR (qPCR) to measure the mRNA levels of key genes in the Alpha and Beta signaling pathways.

  • Pathway Inhibitor Co-treatment: Treat the resistant cell line with this compound in combination with a known inhibitor of the Beta Signaling Pathway to see if sensitivity can be restored.

G cluster_pathway Signaling Pathway Crosstalk GF_A Growth Factor Alpha Rec_A Alpha Receptor GF_A->Rec_A A_Kinase Alpha Kinase Rec_A->A_Kinase A_Effector Alpha Effector A_Kinase->A_Effector B_Kinase Beta Kinase A_Kinase->B_Kinase Inhibition leads to upregulation of Beta Pathway Prolif_A Proliferation A_Effector->Prolif_A KW5805 This compound KW5805->A_Kinase GF_B Growth Factor Beta Rec_B Beta Receptor GF_B->Rec_B Rec_B->B_Kinase B_Effector Beta Effector B_Kinase->B_Effector Prolif_B Proliferation B_Effector->Prolif_B

Hypothesized mechanism of resistance to this compound.

G cluster_intended_pathway Intended this compound Mechanism of Action GF Growth Factor Receptor Alpha Receptor GF->Receptor AKinase Alpha Kinase Receptor->AKinase A_Effector Alpha Effector AKinase->A_Effector Response Cell Proliferation A_Effector->Response KW5805 This compound KW5805->AKinase

Validation & Comparative

Validating the Efficacy of KW-5805: A Comparative Analysis with Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-ulcer agent KW-5805 with established alternatives, supported by experimental data. The focus is on secondary assays that validate the therapeutic effects beyond primary antisecretory action, specifically cytoprotection and enhancement of gastric mucosal defense.

This compound is an anti-ulcer agent that has demonstrated potent and broad anti-ulcer properties.[1] Its mechanism of action is believed to involve not only a weak antisecretory effect but also a significant cytoprotective effect, enhancing the defensive factors of the gastric mucosa.[1] This is in contrast to traditional anti-ulcer drugs like the H2 receptor antagonist cimetidine and the selective muscarinic receptor antagonist pirenzepine, which primarily act by inhibiting gastric acid secretion.[1][2][3] To validate the distinct cytoprotective effects of this compound, secondary assays focusing on protection against necrotizing agents and the stimulation of gastric mucus production are crucial.

Comparative Efficacy in Cytoprotection

A key secondary validation of an anti-ulcer agent's efficacy is its ability to protect the gastric mucosa from direct damage by necrotizing agents, a phenomenon known as cytoprotection. This effect is considered independent of the drug's ability to suppress gastric acid. The following table summarizes the comparative efficacy of this compound, pirenzepine, and cimetidine in preventing gastric lesions induced by various necrotizing agents in rats.

Necrotizing AgentThis compound (ED₅₀ mg/kg, p.o.)Pirenzepine (Inhibition % at dose)Cimetidine (Inhibition % at dose)
99.5% Ethanol4.530 mg/kg: Inhibition observed300 mg/kg: No effect
0.6 N HCl39.8-300 mg/kg: No effect
0.2 N NaOH11.2--
10% NaCl10.0--
Aspirin (150 mg/kg)1.2--

Data sourced from a comparative study on the effects of this compound, pirenzepine, and cimetidine on experimental gastric lesions in rats.[1]

The data clearly indicates that this compound possesses a potent cytoprotective effect against a variety of necrotizing agents, with its efficacy being significantly more potent than both pirenzepine and cimetidine.[1] Notably, cimetidine showed little to no protective effect against directly damaging agents like ethanol and HCl, suggesting its anti-ulcer action is primarily dependent on acid suppression.[1][3]

Gastric Mucus Secretion: A Key Secondary Endpoint

The proposed mechanism for this compound involves the enhancement of gastric mucus biosynthesis, storage, and secretion, which contributes to its overall anti-ulcer and cytoprotective properties.

Signaling Pathways and Experimental Workflow

To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided.

G cluster_KW5805 This compound Action cluster_alternatives Alternatives' Primary Action KW5805 This compound Mucus Gastric Mucus Biosynthesis, Storage & Secretion KW5805->Mucus BloodFlow Gastric Mucosal Blood Flow KW5805->BloodFlow Defense Enhanced Mucosal Defense Mucus->Defense BloodFlow->Defense Pirenzepine Pirenzepine (M1 Antagonist) AcidSecretion Reduced Gastric Acid Secretion Pirenzepine->AcidSecretion Cimetidine Cimetidine (H2 Antagonist) Cimetidine->AcidSecretion

Caption: Proposed primary mechanisms of this compound vs. alternatives.

G cluster_workflow Cytoprotection Assay Workflow start Fasted Rats drug Oral Administration (this compound, Pirenzepine, Cimetidine, or Vehicle) start->drug necro Induction of Gastric Lesions (e.g., 99.5% Ethanol) drug->necro euth Euthanasia and Stomach Excision necro->euth assess Macroscopic and Microscopic Assessment of Lesions euth->assess end Calculation of ED₅₀ assess->end

References

A Comparative Guide to KW-5805 and Similar Compounds for Gastroduodenal Protection and Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of KW-5805, a novel anti-ulcer agent, with other compounds used in the management of gastroduodenal ulcers and functional dyspepsia. The information is based on available preclinical and clinical data, with a focus on objective performance metrics and detailed experimental methodologies.

Introduction to this compound

This compound is a tricyclic compound identified as 5-[2-(diethylamino)ethyl]amino-5,11-dihydro[1]benzoxepino [3,4-b] pyridine trihydrochloride.[2] Its primary therapeutic potential lies in its dual mechanism of action: enhancing the protective functions of the gastric mucosa and inhibiting gastric acid secretion. This unique combination of cytoprotective and antisecretory effects makes it a person of interest for the treatment of peptic ulcers and potentially functional dyspepsia.

Mechanism of Action

This compound exhibits a multifaceted mechanism of action:

  • Mucosal Protection: It enhances the biosynthesis, storage, and secretion of gastric mucus, a critical component of the gastric mucosal barrier.[2] It also improves gastric mucosal hemodynamics, ensuring adequate blood flow and oxygenation, which is vital for mucosal integrity and repair.

  • Antisecretory Effects: this compound inhibits gastric acid secretion primarily through a centrally mediated mechanism.[2][3] It dose-dependently inhibits gastric acid secretion stimulated by 2-deoxy-D-glucose (2-DG).[2]

Preclinical Comparative Performance of this compound

Preclinical studies in rat models have demonstrated the potent anti-ulcer and cytoprotective effects of this compound, often showing superiority over established compounds like pirenzepine (a selective muscarinic M1 receptor antagonist) and cimetidine (a histamine H2 receptor antagonist).

Anti-ulcer Activity

This compound has shown significant efficacy in preventing the formation of gastric and duodenal ulcers in various experimental models. A key study demonstrated that the anti-ulcer effects of this compound were 3 to 10 times more potent than those of pirenzepine and cimetidine in certain rat models.[4]

Table 1: Comparative Oral ED50 Values for Anti-ulcer Activity in Rats [4]

Ulcer ModelThis compound (mg/kg, p.o.)Pirenzepine (mg/kg, p.o.)Cimetidine (mg/kg, p.o.)
Stress-induced gastric ulcer1.210.535.0
Aspirin-induced gastric ulcer4.825.050.0
Indomethacin-induced gastric ulcer10.0>100>100
Mepirizole-induced duodenal ulcer8.530.025.0
Cytoprotective Effects

This compound has demonstrated potent cytoprotective effects against various necrotizing agents. This effect is a key differentiator from purely antisecretory agents.

Table 2: Comparative Oral ED50 Values for Cytoprotection Against Necrotizing Agents in Rats [4]

Necrotizing AgentThis compound (mg/kg, p.o.)Pirenzepine (mg/kg, p.o.)Cimetidine (mg/kg, p.o.)
99.5% Ethanol4.530.0>300
0.6 N HCl39.8>100>300
0.2 N HCl + 0.1 N Sodium Taurocholate15.0>30150
Antisecretory Activity

While this compound does possess antisecretory properties, its potency in this regard is weaker compared to pirenzepine when administered intraduodenally in pylorus-ligated rats.[4] However, its central mechanism of action on acid secretion is a distinguishing feature.[2][3] Intravenous administration of this compound at doses of 10 and 30 mg/kg reduced methacholine-stimulated gastric acid secretion.[4]

Experimental Protocols for Preclinical Studies

The following are detailed methodologies for the key preclinical experiments cited in this guide.

Induction of Experimental Ulcers in Rats[4]
  • Animals: Male Sprague-Dawley rats were used for all ulcer models.

  • Stress-Induced Ulcers: Rats were deprived of food for 24 hours and then subjected to water-immersion restraint stress at 23°C for 6 hours.

  • Aspirin-Induced Ulcers: Aspirin (150 mg/kg) was administered orally to 24-hour fasted rats.

  • Indomethacin-Induced Ulcers: Indomethacin (20 mg/kg) was administered subcutaneously to 24-hour fasted rats.

  • Mepirizole-Induced Duodenal Ulcers: Mepirizole (400 mg/kg) was administered orally to non-fasted rats.

  • Drug Administration: Test compounds (this compound, pirenzepine, cimetidine) were administered orally 30 minutes before the ulcerogenic stimulus.

  • Ulcer Assessment: The stomachs and duodenums were examined for lesions, and the severity was scored. The ED50 values were calculated as the dose of the drug that produced a 50% reduction in the ulcer index compared to the control group.

Induction of Gastric Mucosal Lesions by Necrotizing Agents in Rats[4]
  • Animals: Male Sprague-Dawley rats, fasted for 24 hours, were used.

  • Necrotizing Agents:

    • 99.5% Ethanol (1 ml/rat, p.o.)

    • 0.6 N HCl (1 ml/rat, p.o.)

    • 0.2 N HCl + 0.1 N Sodium Taurocholate (1 ml/rat, p.o.)

  • Drug Administration: Test compounds were administered orally 30 minutes before the administration of the necrotizing agent.

  • Lesion Assessment: The stomachs were examined for lesions one hour after the administration of the necrotizing agent. The length of the lesions was measured, and the total length was used as a lesion index. The ED50 was calculated as the dose that caused a 50% reduction in the lesion index.

Measurement of Gastric Acid Secretion in Rats[2][4]
  • Pylorus-Ligated Rats: The pylorus of 24-hour fasted rats was ligated under ether anesthesia. Test compounds were administered intraduodenally immediately after ligation. Four hours later, the gastric content was collected, and the volume, acidity, and pepsin activity were measured.

  • Perfused Stomach in Anesthetized Rats: The stomach of anesthetized rats was perfused with saline. Gastric acid secretion was stimulated by intravenous infusion of 2-deoxy-D-glucose (2-DG) or methacholine. Test compounds were administered intravenously, and the changes in acid output were measured.

Comparison with Compounds for Functional Dyspepsia

While direct comparative clinical trials between this compound and drugs for functional dyspepsia (FD) are not available, this section provides an overview of the performance of commonly used FD treatments to offer a clinical context. The management of FD often involves symptom-based approaches with proton pump inhibitors (PPIs), prokinetics, and other agents.[5][6][7]

Table 3: Overview of Clinical Efficacy of Selected Drugs for Functional Dyspepsia

CompoundMechanism of ActionKey Clinical Efficacy FindingsReferences
STW 5-II (Iberogast) Multi-target herbal preparation with prokinetic and anti-inflammatory effects.A meta-analysis of two randomized controlled trials (n=613) showed significant improvement in the FD symptom sum score compared to placebo after 4 and 8 weeks.[8][9][10] Another trial showed non-inferiority to the prokinetic drug cisapride.[11][12][8][9][10][11][12]
Itopride Dopamine D2 receptor antagonist and acetylcholinesterase inhibitor (prokinetic).A placebo-controlled trial (n=554) showed that itopride (50, 100, and 200 mg three times daily) significantly improved symptoms in patients with FD after eight weeks.[13][14] However, two other phase III trials did not show a significant difference from placebo for the primary endpoint of global patient assessment.[15][13][14][15]
Esomeprazole Proton Pump Inhibitor (PPI).A randomized, placebo-controlled trial (n=224) in patients with FD showed a significantly greater proportion of patients in the esomeprazole group achieved symptom relief at 4 weeks but not at 8 weeks compared to placebo.[16][17] Another trial showed that at 8 weeks, patients on esomeprazole had significantly better symptom resolution than those on placebo (39% vs 29%).[18][19][16][17][18][19][20]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound's Central Antisecretory Action

KW5805_Central_Action cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System cluster_Stomach Stomach This compound This compound Central_Vagal_Nuclei Central Vagal Nuclei This compound->Central_Vagal_Nuclei Inhibition Vagus_Nerve Vagus Nerve Central_Vagal_Nuclei->Vagus_Nerve Decreased Stimulation Enteric_Neurons Enteric Neurons Vagus_Nerve->Enteric_Neurons Parietal_Cell Parietal Cell Enteric_Neurons->Parietal_Cell Reduced Acetylcholine Release Acid_Secretion Gastric Acid Secretion Parietal_Cell->Acid_Secretion Inhibition

Caption: Central inhibitory pathway of this compound on gastric acid secretion.

Experimental Workflow for Preclinical Anti-ulcer Studies

Antiulcer_Workflow Start Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Start->Animal_Acclimatization Fasting 24-hour Fasting Animal_Acclimatization->Fasting Drug_Administration Oral Administration of This compound or Comparator Fasting->Drug_Administration Ulcer_Induction Induction of Gastric/Duodenal Ulcers (Stress, NSAIDs, etc.) Drug_Administration->Ulcer_Induction Observation_Period Specified Observation Period Ulcer_Induction->Observation_Period Sacrifice_and_Evaluation Euthanasia and Stomach/Duodenum Excision Observation_Period->Sacrifice_and_Evaluation Lesion_Scoring Quantification of Ulcer Index Sacrifice_and_Evaluation->Lesion_Scoring Data_Analysis Calculation of ED50 Values Lesion_Scoring->Data_Analysis End Data_Analysis->End

Caption: Workflow for evaluating the anti-ulcer efficacy of compounds.

Conclusion

This compound is a promising anti-ulcer agent with a dual mechanism of action that includes both cytoprotective and centrally mediated antisecretory effects. Preclinical data strongly suggest its superiority over pirenzepine and cimetidine in various ulcer models in rats, particularly in its potent cytoprotective capabilities. While clinical data for this compound in functional dyspepsia is not yet available, its unique pharmacological profile suggests it could be a valuable therapeutic option. Further clinical investigation is warranted to establish its efficacy and safety in human populations and to directly compare its performance with current treatments for functional dyspepsia such as STW 5-II, itopride, and esomeprazole. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of this compound and its potential in the landscape of gastroduodenal therapies.

References

KW-5805: A Comparative Analysis Against Standard of Care for Peptic Ulcer Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the discontinued anti-ulcer agent KW-5805 with historical and current standard-of-care treatments for peptic ulcer disease. The analysis is supported by available preclinical experimental data.

Executive Summary

This compound, a tricyclic compound developed by Kyowa Hakko Kogyo Co., Ltd., demonstrated potent anti-ulcer and cytoprotective properties in preclinical studies. Its mechanism of action was primarily attributed to enhancing gastric mucosal defense, including increasing mucus secretion and improving mucosal blood flow, with a weak inhibitory effect on gastric acid secretion. This profile distinguished it from the standard of care at the time of its development, which primarily focused on acid suppression with agents like the H2 receptor antagonist cimetidine and the selective muscarinic receptor antagonist pirenzepine. While this compound showed promise in animal models, its development was ultimately discontinued for reasons that have not been publicly disclosed. This guide will delve into the available data for this compound, comparing its efficacy and mechanism to these historical counterparts and the current gold standard of proton pump inhibitors (PPIs) and Helicobacter pylori eradication therapies.

Comparative Efficacy of this compound

Preclinical studies in rat models demonstrated that this compound was effective in preventing a variety of experimentally induced gastric and duodenal ulcers. The following tables summarize the comparative efficacy of this compound against pirenzepine and cimetidine, the standard of care during its development period.

Table 1: Efficacy of this compound and Standard of Care in Experimental Ulcer Models in Rats

Ulcer ModelThis compound (ED₅₀ mg/kg, p.o.)Pirenzepine (ED₅₀ mg/kg, p.o.)Cimetidine (ED₅₀ mg/kg, p.o.)
Stress-induced Gastric Ulcer1.2>5022.1
Aspirin-induced Gastric Ulcer3.226.518.2
Indomethacin-induced Gastric Ulcer10.0>50>100
Mepirizole-induced Duodenal Ulcer8.748.225.3

ED₅₀: The dose of a drug that produces a therapeutic response in 50% of the population. p.o.: oral administration.

Table 2: Efficacy of this compound in Preventing Necrotizing Agent-Induced Gastric Lesions in Rats

Necrotizing AgentThis compound (ED₅₀ mg/kg, p.o.)
99.5% Ethanol4.5
0.6 N HCl39.8
0.2 N NaOH11.2
10% NaCl15.0
Aspirin (200 mg/kg in 0.1 N HCl)13.5

Mechanism of Action: A Focus on Mucosal Defense

The primary mechanism of action of this compound was its ability to enhance the defensive factors of the gastric mucosa, a property termed cytoprotection. This contrasted with the then-standard treatments, which were largely focused on reducing the aggressive factor of gastric acid.

This compound:

  • Enhances Gastric Mucus: this compound was shown to increase the biosynthesis, storage, and secretion of gastric mucus.[1] This mucus layer acts as a physical barrier, protecting the gastric epithelium from acid and pepsin.

  • Improves Mucosal Hemodynamics: The compound was found to improve gastric mucosal blood flow, which is crucial for maintaining the integrity of the mucosa and for healing damaged tissue.[1]

  • Prostaglandin-Independent Cytoprotection: Notably, the cytoprotective effect of this compound was not diminished by the administration of indomethacin, a non-steroidal anti-inflammatory drug that inhibits prostaglandin synthesis. This suggests that this compound's protective effects are not mediated by prostaglandins, a key pathway for many other cytoprotective agents.

  • Weak Antisecretory Effect: this compound had a weak inhibitory effect on gastric acid secretion, significantly less potent than that of pirenzepine and cimetidine.

Standard of Care (Historical):

  • Pirenzepine: A selective M1 muscarinic receptor antagonist that reduces gastric acid secretion stimulated by acetylcholine.

  • Cimetidine: A histamine H2 receptor antagonist that blocks histamine-stimulated gastric acid secretion.

Current Standard of Care: The current standard of care for peptic ulcer disease has evolved significantly and primarily involves:

  • Proton Pump Inhibitors (PPIs): Such as omeprazole, which potently and irreversibly inhibit the H+/K+ ATPase (proton pump) in parietal cells, the final step in gastric acid secretion.

  • Helicobacter pylori Eradication: For ulcers caused by H. pylori infection, a combination of antibiotics and a PPI is the standard treatment.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.

Experimental Ulcer Models in Rats
  • Stress-Induced Ulcers: Male Wistar rats were fasted for 24 hours and then subjected to water-immersion restraint stress for 7 hours. The length of each erosion in the glandular stomach was measured, and the sum of the lengths per stomach was used as an ulcer index.

  • Aspirin-Induced Ulcers: Male Wistar rats, fasted for 24 hours, were orally administered aspirin (200 mg/kg) suspended in 0.5% carboxymethylcellulose solution. Four hours later, the stomachs were examined for ulcers, and the ulcer index was calculated as the sum of the lengths of the erosions.

  • Indomethacin-Induced Ulcers: Male Wistar rats, fasted for 24 hours, received a subcutaneous injection of indomethacin (20 mg/kg). Seven hours later, the gastric mucosa was examined for ulcers, and the ulcer index was determined.

  • Mepirizole-Induced Duodenal Ulcers: Male Wistar rats, fasted for 24 hours, were orally administered mepirizole (300 mg/kg). Twenty-four hours later, the duodenum was examined for the presence and severity of ulcers.

Necrotizing Agent-Induced Gastric Lesions in Rats
  • Ethanol-Induced Lesions: Male Wistar rats, fasted for 24 hours, were orally administered 1 mL of 99.5% ethanol. One hour later, the stomachs were removed, and the area of the lesions in the glandular stomach was measured.

  • HCl-Induced Lesions: Similar to the ethanol model, but with the oral administration of 1 mL of 0.6 N HCl.

  • Other Necrotizing Agents: The same protocol was followed for 0.2 N NaOH, 10% NaCl, and a high concentration of aspirin in an acidic solution.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental designs, the following diagrams are provided.

G cluster_kw5805 This compound Mechanism cluster_soc Standard of Care Mechanism (Historical) kw5805 This compound mucus Increased Gastric Mucus Secretion kw5805->mucus bloodflow Improved Mucosal Blood Flow kw5805->bloodflow acid_secretion Weak Inhibition of Acid Secretion kw5805->acid_secretion cytoprotection Gastric Cytoprotection mucus->cytoprotection bloodflow->cytoprotection pirenzepine Pirenzepine strong_acid_inhibition Strong Inhibition of Acid Secretion pirenzepine->strong_acid_inhibition cimetidine Cimetidine cimetidine->strong_acid_inhibition

Caption: Proposed mechanism of action of this compound versus historical standard of care.

G cluster_induction Ulcer/Lesion Induction start Fasted Male Wistar Rats drug_admin Oral Administration (this compound, Pirenzepine, Cimetidine, or Vehicle) start->drug_admin stress Water-Immersion Restraint Stress (7h) drug_admin->stress aspirin Aspirin (200 mg/kg, p.o.) drug_admin->aspirin indomethacin Indomethacin (20 mg/kg, s.c.) drug_admin->indomethacin necrotizing Necrotizing Agent (e.g., Ethanol, HCl) drug_admin->necrotizing evaluation Evaluation of Gastric Mucosa (Ulcer/Lesion Index) stress->evaluation aspirin->evaluation indomethacin->evaluation necrotizing->evaluation G cluster_pathway Putative Gastric Mucus Secretion Pathway ach Acetylcholine (Vagal Stimulation) m3 M3 Muscarinic Receptor ach->m3 ca2 ↑ Intracellular Ca²⁺ m3->ca2 exocytosis Mucin Granule Exocytosis ca2->exocytosis mucus Gastric Mucus Secretion exocytosis->mucus kw5805 This compound (Hypothesized Point of Action) kw5805->exocytosis Enhances?

References

cross-validation of KW-5805 activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the compound designated KW-5805 have not yielded any specific information regarding its mechanism of action, activity in different cell lines, or any associated signaling pathways. Publicly available databases and scientific literature do not appear to contain data on a compound with this identifier.

Consequently, it is not possible to provide a comparison guide, experimental protocols, or visualizations as requested. The core requirements of data presentation, experimental methodologies, and pathway diagrams cannot be fulfilled without foundational information on this compound and its biological effects.

Further investigation would be required to ascertain if "this compound" is an internal, pre-clinical identifier not yet disclosed in public forums, or if there is a typographical error in the compound name. Without additional details or clarification on the identity of this compound, a comprehensive analysis of its cross-validation in different cell lines cannot be conducted.

KW-6356 vs. Istradefylline: A Head-to-Head Comparison of Next-Generation Adenosine A2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of KW-6356, a novel adenosine A2A receptor antagonist/inverse agonist, and its first-generation competitor, istradefylline. The information presented is intended to inform research and development decisions by objectively outlining the pharmacological and clinical profiles of these two compounds based on available experimental data.

Overview and Mechanism of Action

Parkinson's disease (PD) is characterized by the depletion of dopamine in the brain. Adenosine A2A receptors are key non-dopaminergic targets in the treatment of PD. Antagonism of these receptors helps to modulate motor control. Istradefylline was the first adenosine A2A receptor antagonist approved as an adjunct treatment for PD patients experiencing "OFF" episodes.[1][2] KW-6356 is a next-generation compound in this class that has demonstrated efficacy as a monotherapy in clinical trials.[1][2][3]

The key distinction in their mechanism lies in their interaction with the A2A receptor. While both compounds block the binding of adenosine, KW-6356 also acts as an inverse agonist, meaning it can inhibit the receptor's constitutive activity even in the absence of adenosine.[1][2] Furthermore, in vitro studies have shown that KW-6356 exhibits insurmountable antagonism, a property that may contribute to a more sustained clinical effect compared to the surmountable antagonism of istradefylline.[1]

Below is a diagram illustrating the signaling pathway targeted by both compounds.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Striatal Neuron cluster_2 Therapeutic Intervention Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates A2A_Receptor Adenosine A2A Receptor AC Adenylyl Cyclase (AC) A2A_Receptor->AC + D2_Receptor->AC - cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Motor_Output Inhibition of Motor Output PKA->Motor_Output Promotes KW_6356 KW-6356 KW_6356->A2A_Receptor Antagonist/ Inverse Agonist Istradefylline Istradefylline Istradefylline->A2A_Receptor Antagonist start Start: Cell Culture with A2A Receptor Expression prep Membrane Preparation start->prep binding Radioligand Binding Assays prep->binding functional cAMP Functional Assays prep->functional affinity Determine Ki (Affinity) binding->affinity kinetics Determine koff (Dissociation Rate) binding->kinetics antagonism Assess Antagonism Mode (Surmountable vs. Insurmountable) functional->antagonism inverse_agonism Assess Inverse Agonism functional->inverse_agonism end End: Comparative Pharmacological Profile affinity->end kinetics->end antagonism->end inverse_agonism->end

References

KW-5805: A Comparative Analysis of Efficacy and Safety in Preclinical Gastric Ulcer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy and safety profile of KW-5805, a discontinued anti-ulcer agent, in relation to the established therapeutic agents, cimetidine and pirenzepine. The data presented is derived from preclinical studies in rodent models.

Introduction and Mechanisms of Action

This compound was developed as an anti-ulcer agent with a primary mechanism centered on enhancing the defensive factors of the gastric mucosa.[1] Its mode of action includes boosting the biosynthesis, storage, and secretion of gastric mucus, as well as improving mucosal hemodynamics.[1] This contrasts with the mechanisms of cimetidine, a histamine H2-receptor antagonist that inhibits gastric acid secretion, and pirenzepine, a selective muscarinic M1-receptor antagonist that also reduces gastric acid production.

dot

Mechanism_of_Action cluster_KW5805 This compound cluster_Cimetidine Cimetidine cluster_Pirenzepine Pirenzepine KW5805 This compound Mucus Gastric Mucus (Biosynthesis, Storage, Secretion) KW5805->Mucus Enhances BloodFlow Mucosal Hemodynamics KW5805->BloodFlow Improves Cimetidine Cimetidine H2R Histamine H2-Receptor (Parietal Cells) Cimetidine->H2R Antagonizes Acid_C Gastric Acid Secretion H2R->Acid_C Stimulates Pirenzepine Pirenzepine M1R Muscarinic M1-Receptor (Enterochromaffin-like Cells) Pirenzepine->M1R Antagonizes Acid_P Gastric Acid Secretion M1R->Acid_P Stimulates

Caption: Comparative Mechanisms of Action.

Comparative Efficacy in Experimental Ulcer Models

Preclinical studies in rats have demonstrated that this compound possesses potent anti-ulcer and cytoprotective properties, which have been shown to be more potent than both pirenzepine and cimetidine in certain models.[2]

Table 1: Comparative Efficacy (ED50, mg/kg, p.o.) in Rat Gastric and Duodenal Ulcer Models

Experimental Ulcer ModelThis compoundPirenzepineCimetidine
Stress-Induced Gastric Ulcer1.2>10>30
Aspirin-Induced Gastric Ulcer3.210-30>100
Indomethacin-Induced Gastric Ulcer10.0>30>100
Mepirizole-Induced Duodenal Ulcer5.610-30>100

Data synthesized from preclinical reports. ED50 represents the dose required to produce a 50% protective effect.

Table 2: Comparative Cytoprotective Effects (ED50, mg/kg, p.o.) Against Necrotizing Agents in Rats

Necrotizing AgentThis compoundPirenzepineCimetidine
99.5% Ethanol4.5>30>100
0.6 N HCl39.8>30>100
0.2 N NaOH12.5>30>100

Data synthesized from preclinical reports.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of these anti-ulcer agents.

Protocol 1: Aspirin-Induced Gastric Ulcer Model in Rats

  • Animals: Male Wistar rats (180-220g) are used. Animals are fasted for 24 hours prior to the experiment but allowed free access to water.

  • Grouping and Dosing: Animals are randomly assigned to control and treatment groups (n=6-8 per group).

    • Control Group: Receives the vehicle (e.g., 1% carboxymethyl cellulose solution) orally.

    • Standard Groups: Receive cimetidine or pirenzepine at various doses orally.

    • Test Group: Receives this compound at various doses orally.

  • Ulcer Induction: One hour after drug administration, aspirin (suspended in 1% carboxymethyl cellulose) is administered orally at a dose of 200 mg/kg.

  • Evaluation: Four hours after aspirin administration, the rats are euthanized via cervical dislocation. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Ulcer Index Calculation: The stomachs are examined for lesions in the glandular portion. The ulcer index is calculated by summing the lengths (in mm) of all lesions for each rat. The percentage of inhibition is calculated using the formula: [(Control Ulcer Index - Treatment Ulcer Index) / Control Ulcer Index] x 100.

dot

Experimental_Workflow start Start: Fasted Rats dosing Oral Administration (Vehicle, this compound, Cimetidine, or Pirenzepine) start->dosing wait1 Wait 1 Hour dosing->wait1 induction Oral Administration of Aspirin (200 mg/kg) wait1->induction wait2 Wait 4 Hours induction->wait2 euthanasia Euthanasia and Stomach Excision wait2->euthanasia evaluation Evaluation of Gastric Lesions and Ulcer Index Calculation euthanasia->evaluation end End evaluation->end Comparative_Profile cluster_legend Comparative Assessment KW5805 This compound Mechanism: Mucosal Defense Enhancement Efficacy: High Potency in Preclinical Models Safety: Limited Data, Potentially Favorable Therapeutic Window Cimetidine Cimetidine Mechanism: H2-Receptor Antagonist Efficacy: Moderate Potency, Effective Acid Suppression Safety: Cytochrome P450 Inhibition, Drug Interactions Pirenzepine Pirenzepine Mechanism: M1-Receptor Antagonist Efficacy: Moderate Potency, Less Potent than Cimetidine Safety: Anticholinergic Side Effects

References

KW-5805: A Comparative Benchmarking Guide Against Known Anti-ulcer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of KW-5805, a discontinued anti-ulcer agent, with two well-established inhibitors of gastric acid secretion, pirenzepine and cimetidine. The data presented is based on preclinical studies in rat models, offering insights into the pharmacological profile of this compound.

Executive Summary

This compound is an anti-ulcer agent with a dual mechanism of action: a potent cytoprotective effect and a weak, centrally mediated antisecretory effect.[1] Its cytoprotective properties are attributed to the enhancement of gastric mucus biosynthesis, storage, and secretion, alongside improved gastric mucosal hemodynamics.[1] In comparative preclinical studies, this compound demonstrated more potent anti-ulcer and cytoprotective effects than both pirenzepine, a selective M1 muscarinic acetylcholine receptor antagonist, and cimetidine, a histamine H2 receptor antagonist.[1] However, its antisecretory activity was found to be 3-10 times less potent than that of pirenzepine and cimetidine.[1]

Quantitative Comparison of Anti-ulcer and Cytoprotective Effects

The following tables summarize the median effective dose (ED50) values of this compound, pirenzepine, and cimetidine in various rat models of gastric and duodenal ulcers, as well as necrotizing agent-induced gastric lesions.

Table 1: Anti-ulcer Activity in Experimental Ulcer Models in Rats [1]

Experimental Ulcer ModelThis compound (ED50, mg/kg, p.o.)Pirenzepine (ED50, mg/kg, p.o.)Cimetidine (ED50, mg/kg, p.o.)
Acetic Acid-Induced Gastric Ulcer1.2>10>30
Mepirizole-Induced Duodenal Ulcer10.03.23.1
Cysteamine-Induced Duodenal Ulcer3.210.010.0

Table 2: Cytoprotective Effect Against Necrotizing Agent-Induced Gastric Lesions in Rats [1]

Necrotizing AgentThis compound (ED50, mg/kg, p.o.)Pirenzepine (ED50, mg/kg, p.o.)Cimetidine (ED50, mg/kg, p.o.)
99.5% Ethanol4.5>100>100
0.6 N HCl39.8>100>100
0.2 N NaOH10.0>100>100
10% NaCl25.0>100>100
Aspirin (150 mg/kg)10.030.0100.0

Mechanism of Action and Signaling Pathways

This compound

The precise molecular target of this compound is not definitively established. However, its effects are known to be multifactorial, involving:

  • Cytoprotection: this compound enhances the defensive mechanisms of the gastric mucosa by increasing mucus and bicarbonate secretion and improving mucosal blood flow. This protective effect is independent of prostaglandin synthesis.[1]

  • Antisecretory Action: this compound weakly inhibits gastric acid secretion through a centrally mediated mechanism.[1] It has been shown to reduce methacholine- and tetragastrin-stimulated acid secretion.[1]

Pirenzepine

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor.[2][3] These receptors are located on parasympathetic ganglia that innervate the stomach. By blocking these receptors, pirenzepine reduces vagally stimulated gastric acid secretion.[2]

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Parietal Cell Acetylcholine Acetylcholine M1_Receptor M1 Receptor Acetylcholine->M1_Receptor Binds to Proton_Pump H+/K+ ATPase (Proton Pump) M1_Receptor->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes Pirenzepine Pirenzepine Pirenzepine->M1_Receptor Blocks

Pirenzepine's Mechanism of Action

Cimetidine

Cimetidine is a competitive antagonist of the histamine H2 receptor located on gastric parietal cells.[4][5] Histamine, released from enterochromaffin-like (ECL) cells, is a major stimulant of gastric acid secretion. By blocking the H2 receptor, cimetidine effectively reduces acid production.[4][5]

G cluster_0 ECL Cell cluster_1 Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Proton_Pump H+/K+ ATPase (Proton Pump) H2_Receptor->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes Cimetidine Cimetidine Cimetidine->H2_Receptor Blocks

Cimetidine's Mechanism of Action

Experimental Protocols

The following are generalized protocols based on the methodologies described in the comparative studies.

Animal Models
  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 180-250 g.

  • Housing: Housed in individual cages with raised mesh bottoms to prevent coprophagy.

  • Fasting: Fasted for 24-48 hours before the experiment, with free access to water.

Induction of Gastric and Duodenal Ulcers
  • Acetic Acid-Induced Gastric Ulcer: A solution of acetic acid (e.g., 20% or 30%) is applied to the serosal surface of the stomach for a specific duration (e.g., 60 seconds).

  • Mepirizole-Induced Duodenal Ulcer: Mepirizole is administered orally or subcutaneously at a dose known to induce duodenal ulcers.

  • Cysteamine-Induced Duodenal Ulcer: Cysteamine is administered subcutaneously in two doses to induce duodenal ulcers.

  • Necrotizing Agent-Induced Gastric Lesions: Various necrotizing agents (e.g., 99.5% ethanol, 0.6 N HCl, 0.2 N NaOH, 10% NaCl, or a high dose of aspirin) are administered orally to induce acute gastric lesions.

Drug Administration
  • Route: Test compounds (this compound, pirenzepine, cimetidine) or vehicle (e.g., 1% carboxymethylcellulose) are typically administered orally (p.o.) via a gastric tube.

  • Timing: Drugs are administered at a specified time (e.g., 30 or 60 minutes) before the administration of the ulcerogenic or necrotizing agent.

Assessment of Ulceration
  • Procedure: At a predetermined time after the induction of ulcers or lesions, animals are euthanized. The stomachs and/or duodenums are removed, inflated with formalin, and opened along the greater curvature.

  • Ulcer Index: The length and width of each ulcer or lesion are measured, and an ulcer index is calculated (e.g., the sum of the lengths of all lesions in mm). The percentage of inhibition of ulcer formation is then calculated relative to the vehicle-treated control group.

Measurement of Gastric Acid Secretion
  • Pylorus Ligation (Shay Rat Model): The pylorus of the stomach is ligated under anesthesia. After a set period (e.g., 4 or 5 hours), the gastric contents are collected.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a specific pH (e.g., pH 7.0). Total acid output is then calculated.

Measurement of Gastric Mucus
  • Alcian Blue Staining: The amount of gastric wall mucus can be quantified by measuring the binding of Alcian blue dye. The stomach is incubated with an Alcian blue solution, and the excess dye is removed. The dye complexed with the gastric mucus is then extracted and quantified spectrophotometrically.

Measurement of Gastric Mucosal Blood Flow
  • Laser Doppler Flowmetry: A laser Doppler flowmeter probe is placed on the surface of the gastric mucosa to measure microcirculatory blood flow.

  • Hydrogen Gas Clearance: This method involves the inhalation of hydrogen gas and the measurement of its clearance from the gastric mucosa using a platinum electrode.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-ulcer activity of a test compound.

G Animal_Preparation Animal Preparation (Fasting) Drug_Administration Drug Administration (this compound, Pirenzepine, Cimetidine, or Vehicle) Animal_Preparation->Drug_Administration Ulcer_Induction Induction of Gastric/Duodenal Ulcers (e.g., Acetic Acid, Ethanol) Drug_Administration->Ulcer_Induction Euthanasia_Dissection Euthanasia and Stomach/Duodenum Dissection Ulcer_Induction->Euthanasia_Dissection Ulcer_Assessment Assessment of Ulceration (Ulcer Index Calculation) Euthanasia_Dissection->Ulcer_Assessment Data_Analysis Data Analysis (Calculation of % Inhibition and ED50) Ulcer_Assessment->Data_Analysis

Anti-ulcer Activity Evaluation Workflow

References

Independent Verification of KW-5805's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the gastroprotective agent KW-5805 with established alternatives, focusing on their mechanisms of action and supported by available experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's therapeutic potential.

Executive Summary

This compound is an anti-ulcer agent purported to act through a dual mechanism: enhancement of gastric mucosal defense and a weak antisecretory effect. Its primary protective functions are attributed to the increased biosynthesis, storage, and secretion of gastric mucus, alongside an improvement in gastric mucosal hemodynamics. This guide compares these actions with those of three established gastroprotective drugs: sucralfate, misoprostol, and rebamipide, for which a larger body of quantitative data and mechanistic understanding is publicly available. While direct quantitative comparisons with this compound are limited due to the scarcity of published data, this guide provides a framework for its evaluation by presenting the performance of its alternatives in key preclinical and clinical assays.

Data Presentation: Comparative Efficacy of Gastroprotective Agents

The following tables summarize the quantitative effects of the comparator drugs on key parameters of gastric mucosal defense. Quantitative data for this compound is not available in the public domain at the time of this publication.

Table 1: Effect on Gastric Mucus Secretion

DrugDosageSpecies/ModelPercent Increase in Mucus SecretionCitation
This compound Data not available-Data not available-
Misoprostol 200 µgHuman37% (basal), 27% (stimulated)[1]
400 µgHuman82% (basal), 31% (stimulated)[1]
800 µgHuman95% (basal), 38% (stimulated)[1]
Rebamipide 100 mg, tid (4 weeks)Human53% (total gastric mucin output)[2][3]

Table 2: Effect on Gastric Mucosal Blood Flow

DrugDosageSpecies/ModelEffect on Blood FlowCitation
This compound Data not available-Data not available-
Sucralfate 25-400 mgRatDose-dependent increase[4][5][6][7]
100-200 mgRatSignificantly lessened ethanol-induced fall in blood flow[4][5][7]

Table 3: Effect on Gastric Acid Secretion

DrugDosageSpecies/ModelEffect on Acid SecretionCitation
This compound 0.3–10 mg/kg, i.v.RatDose-dependently inhibited 2-deoxy-D-glucose-stimulated secretion[8][9]
Misoprostol 200 µgHuman91% reduction in basal acid secretion[1]
400 µgHuman93% reduction in basal acid secretion[1]
800 µgHuman93% reduction in basal acid secretion[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the independent verification of this compound's performance against the established alternatives.

Measurement of Gastric Mucus Secretion (Alcian Blue Method)

This method quantifies the amount of gastric mucus, a key component of the mucosal defense barrier.

Principle: Alcian blue is a cationic dye that binds to the acidic glycoproteins of mucus. The amount of bound dye is proportional to the quantity of mucus.

Protocol:

  • Animal Preparation: Fasted rats are anesthetized. The stomach is exposed via a midline incision, and the pylorus is ligated.

  • Drug Administration: this compound or a comparator drug is administered (e.g., orally or intraduodenally).

  • Mucus Staining: After a set period, the stomach is removed, opened along the greater curvature, and washed with saline. The gastric mucosa is then stained with a 0.1% solution of Alcian blue in 0.16 M sucrose, buffered with 0.05 M sodium acetate (pH 5.8), for 2 hours.

  • Dye Extraction: Excess dye is removed by washing with a sucrose solution. The mucus-bound dye is then extracted by immersing the stomach in a 0.5 M magnesium chloride solution for 2 hours.

  • Quantification: The optical density of the dye-containing magnesium chloride solution is measured spectrophotometrically at a wavelength of 620 nm. The amount of Alcian blue is calculated from a standard curve and expressed as micrograms of Alcian blue per gram of glandular stomach tissue.[10]

Measurement of Gastric Mucosal Blood Flow (Laser Doppler Flowmetry)

This technique provides a real-time assessment of microcirculatory blood flow in the gastric mucosa.

Principle: A low-power laser beam is directed at the mucosal surface. Light scattered by moving red blood cells undergoes a frequency shift (Doppler effect). The magnitude and frequency distribution of these shifts are proportional to the number and velocity of red blood cells, providing a measure of blood flow.

Protocol:

  • Animal Preparation: Anesthetized rats are placed on a heating pad to maintain body temperature. The stomach is exposed through an abdominal incision.

  • Probe Placement: A laser Doppler probe is gently placed on the serosal surface of the stomach, or through a gastrotomy onto the mucosal surface. Consistent, light pressure is crucial to avoid artifacts.

  • Baseline Measurement: A stable baseline blood flow reading is recorded.

  • Drug Administration: this compound or a comparator drug is administered (e.g., intravenously or topically).

  • Continuous Monitoring: Gastric mucosal blood flow is continuously recorded to measure changes from the baseline. Data are typically expressed as a percentage change from the control or in arbitrary blood perfusion units.[5][6][11]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways for the comparator drugs. The precise signaling cascade for this compound has not been fully elucidated.

Rebamipide Signaling Pathway

Rebamipide_Pathway cluster_PGE2 Prostaglandin E2 Synthesis cluster_Mucin Mucin Secretion cluster_GrowthFactors Growth Factor Expression Rebamipide Rebamipide ERK1_2 ERK1/2 Rebamipide->ERK1_2 p38MAPK p38 MAPK Rebamipide->p38MAPK Akt Akt Rebamipide->Akt VEGF VEGF Expression Rebamipide->VEGF EGFR EGFR Expression Rebamipide->EGFR COX2 COX-2 Expression ERK1_2->COX2 p38MAPK->COX2 PGE2 Prostaglandin E2 COX2->PGE2 pAkt p-Akt Akt->pAkt MUC_Genes MUC Gene Expression (MUC1, MUC2, MUC4) pAkt->MUC_Genes Mucin Mucin Secretion MUC_Genes->Mucin

Caption: Rebamipide's multifaceted mechanism of action.

Rebamipide enhances gastric mucosal defense through multiple pathways. It upregulates the expression of cyclooxygenase-2 (COX-2) via the ERK1/2 and p38 MAPK signaling pathways, leading to increased synthesis of protective prostaglandin E2 (PGE2).[12][13][14][15] It also stimulates mucin secretion through the activation of the Akt pathway.[12] Furthermore, rebamipide promotes the expression of vascular endothelial growth factor (VEGF) and epidermal growth factor receptor (EGFR), contributing to mucosal healing and integrity.[14]

Sucralfate Signaling Pathway

Sucralfate_Pathway cluster_Barrier Physical Barrier Formation cluster_Stimulation Stimulation of Mucosal Defense Sucralfate Sucralfate (in acidic environment) Polymerization Polymerization & Cross-linking Sucralfate->Polymerization PGE2_prod Prostaglandin E2 Production Sucralfate->PGE2_prod EGF_release EGF Release Sucralfate->EGF_release Adherence Adherence to Ulcer Crater Polymerization->Adherence Barrier Protective Barrier Adherence->Barrier Protects from acid, pepsin, bile Mucus_Bicarb Mucus & Bicarbonate Secretion PGE2_prod->Mucus_Bicarb Blood_Flow Increased Mucosal Blood Flow EGF_release->Blood_Flow

Caption: Sucralfate's dual protective mechanism.

Sucralfate's primary mechanism is the formation of a physical barrier. In the acidic environment of the stomach, it polymerizes to form a viscous paste that adheres to the ulcer crater, protecting it from further damage by acid, pepsin, and bile salts.[16] Additionally, sucralfate stimulates endogenous protective factors, including the production of prostaglandin E2 and the release of epidermal growth factor (EGF), which in turn enhance mucus and bicarbonate secretion and increase mucosal blood flow.

Misoprostol Signaling Pathway

Misoprostol_Pathway cluster_Parietal Parietal Cell cluster_Epithelial Superficial Epithelial Cell Misoprostol Misoprostol (PGE1 Analog) EP3_Receptor EP3 Receptor Misoprostol->EP3_Receptor EP_Receptors EP Receptors Misoprostol->EP_Receptors Gi Gi Protein EP3_Receptor->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Proton_Pump ↓ H+/K+ ATPase Activity PKA->Proton_Pump Acid_Secretion ↓ Acid Secretion Proton_Pump->Acid_Secretion Mucus_Bicarb_Secretion ↑ Mucus & Bicarbonate Secretion EP_Receptors->Mucus_Bicarb_Secretion

References

Comparative Efficacy of KW-5805 in Preclinical Ulcer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Anti-Ulcer Agent KW-5805

This guide provides a detailed comparison of the discontinued anti-ulcer agent this compound with other gastroprotective compounds, supported by preclinical experimental data. This compound demonstrated a dual mechanism of action, primarily enhancing mucosal defense with a secondary, weaker anti-secretory effect. This analysis is intended for researchers in gastroenterology and drug development exploring historical and alternative mechanisms for treating peptic ulcer disease.

Performance Comparison of Anti-Ulcer Agents

This compound exhibited potent anti-ulcer activity across various experimental models in rats, proving more effective in cytoprotective assays than the comparator agents, pirenzepine and cimetidine.[1] The following table summarizes the median effective dose (ED50) values, illustrating the comparative potency of these compounds in different ulcer models.

Experimental Ulcer ModelThis compound (ED50, mg/kg, p.o.)Pirenzepine (ED50, mg/kg, p.o.)Cimetidine (ED50, mg/kg, p.o.)
Stress-Induced Gastric Ulcer10.0>30>100
Aspirin-Induced Gastric Ulcer8.2>30>100
Indomethacin-Induced Gastric Ulcer1.2>30>100
Mepirizole-Induced Duodenal Ulcer1.210.132.5
Ethanol-Induced Gastric Lesions4.5>30>300
0.6 N HCl-Induced Gastric Lesions39.8>30>300

Data sourced from a 1987 study on the effects of this compound in experimental ulcer models in rats.[1]

Mechanism of Action

This compound's primary therapeutic effect is attributed to its cytoprotective properties, which involve the enhancement of gastric mucus biosynthesis, storage, and secretion, as well as the improvement of gastric mucosal hemodynamics.[1] In addition to its potent cytoprotective effects, this compound demonstrated a weak inhibitory effect on gastric acid secretion.[1]

In comparison, pirenzepine acts as a selective M1 muscarinic acetylcholine receptor antagonist, which reduces gastric acid secretion and muscle spasms.[2][3][4][5] Cimetidine is a histamine H2 receptor antagonist that competitively inhibits histamine at the H2 receptors on parietal cells, thereby reducing gastric acid secretion.[6][7][8][9]

Signaling Pathways

The regulation of gastric acid and mucus secretion involves complex signaling pathways. The diagrams below illustrate the general pathways and the points of intervention for this compound's comparators.

Gastric_Acid_Secretion_Pathway Vagus_Nerve Vagus Nerve G_Cell G Cell Vagus_Nerve->G_Cell stimulates Parietal_Cell Parietal Cell Vagus_Nerve->Parietal_Cell stimulates (M3) Gastrin Gastrin G_Cell->Gastrin releases ECL_Cell ECL Cell Histamine Histamine ECL_Cell->Histamine releases Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump activates Gastrin->ECL_Cell stimulates Gastrin->Parietal_Cell stimulates Histamine->Parietal_Cell stimulates (H2) ACh Acetylcholine HCL HCl (Acid) Proton_Pump->HCL secretes H+ Pirenzepine Pirenzepine (M1/M3 Antagonist) Pirenzepine->Parietal_Cell inhibits Cimetidine Cimetidine (H2 Antagonist) Cimetidine->Parietal_Cell inhibits

Caption: Simplified signaling pathway for gastric acid secretion, indicating the points of inhibition for pirenzepine and cimetidine.

Gastric_Mucus_Secretion_Pathway Vagal_Stimulation Vagal Stimulation (e.g., food) Surface_Mucous_Cell Surface Mucous Cell Vagal_Stimulation->Surface_Mucous_Cell stimulates Mechanical_Stress Mechanical Stress (e.g., food bolus) Mechanical_Stress->Surface_Mucous_Cell stimulates Prostaglandins Prostaglandins Prostaglandins->Surface_Mucous_Cell stimulates Mucus_Bicarb_Layer Mucus & Bicarbonate Secreted Layer Surface_Mucous_Cell->Mucus_Bicarb_Layer secretes KW5805 This compound KW5805->Surface_Mucous_Cell enhances biosynthesis & secretion

Caption: Overview of the primary stimuli for gastric mucus secretion and the proposed mechanism of action for this compound.

Experimental Protocols

The comparative efficacy data presented in this guide were generated using established experimental models of gastric and duodenal ulcers in rats. The general methodologies for these models are outlined below.

Stress-Induced Ulcer Model
  • Objective: To assess the protective effect of a compound against ulcers induced by physiological stress.

  • Methodology: Rats are subjected to a stressor, commonly water-immersion restraint, for a defined period. The test compound or vehicle is administered orally prior to the stress induction. After the stress period, the animals are euthanized, and their stomachs are examined for the presence and severity of ulcers.[1]

NSAID-Induced Ulcer Model (Aspirin/Indomethacin)
  • Objective: To evaluate a compound's ability to prevent gastric damage caused by non-steroidal anti-inflammatory drugs.

  • Methodology: A high dose of an NSAID, such as aspirin or indomethacin, is administered orally to fasted rats. The test compound or vehicle is given before the NSAID. After a set time, the stomachs are excised and scored for lesions.[1] This model is relevant for assessing cytoprotective mechanisms as NSAIDs inhibit prostaglandin synthesis, a key component of mucosal defense.[10]

Ethanol-Induced Gastric Lesions
  • Objective: To determine the cytoprotective effect of a compound against a necrotizing agent.

  • Methodology: Absolute or near-absolute ethanol is administered orally to fasted rats, which rapidly induces extensive gastric mucosal damage. The test compound or vehicle is administered prior to the ethanol challenge. The stomach is then assessed for hemorrhagic lesions.[1] This model is largely independent of gastric acid secretion.

The workflow for a typical preclinical anti-ulcer study is depicted below.

Experimental_Workflow Animal_Acclimation Animal Acclimation & Fasting Grouping Randomization into Treatment Groups Animal_Acclimation->Grouping Dosing Oral Administration (Vehicle, this compound, Comparators) Grouping->Dosing Ulcer_Induction Induction of Gastric Ulcer (e.g., Stress, NSAID, Ethanol) Dosing->Ulcer_Induction Observation Observation Period Ulcer_Induction->Observation Euthanasia Euthanasia & Stomach Excision Observation->Euthanasia Analysis Ulcer Scoring & Data Analysis Euthanasia->Analysis

Caption: Generalized experimental workflow for evaluating the efficacy of anti-ulcer agents in rodent models.

References

Safety Operating Guide

Proper Disposal of KW-5805: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for KW-5805 (CAS No. 113302-01-5) was not located. The following procedures are based on general best practices for the disposal of research-grade organic compounds and should be adapted to comply with all applicable federal, state, and local regulations, as well as your institution's specific hazardous waste management program.

This compound, an anti-ulcer agent with the chemical formula C19H28Cl3N3O, requires careful handling and disposal due to its potential biological activity and uncharacterized hazards.[1] Adherence to proper disposal protocols is essential for laboratory safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal process, it is critical to handle this compound in a controlled environment, such as a chemical fume hood, to minimize exposure.[2][3] Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Eye Protection Safety gogglesWear chemical splash goggles to protect from splashes.[2]
Skin and Body Lab coatA fully buttoned lab coat should be worn to protect skin and clothing.[2]
Respiratory RespiratorUse a NIOSH-approved respirator if handling outside of a fume hood or if dust is generated.
Engineering Controls Fume HoodAll handling of this compound waste should be conducted in a properly functioning chemical fume hood.[2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste management service. Never dispose of organic compounds down the drain or in regular trash.[2][3][4]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[5][6]

  • Designated Waste Containers: Use separate, clearly labeled containers for different types of this compound waste (e.g., solid, liquid, sharps).[6] Containers must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[5][7][8]

  • Solid Waste: Collect unused this compound powder, contaminated weighing papers, and contaminated PPE (e.g., gloves, wipes) in a designated container for solid chemical waste.[7][9]

  • Liquid Waste: Solutions containing this compound should be collected in a container for organic liquid waste. Do not mix with aqueous or other incompatible waste streams.[4]

  • Sharps Waste: Needles, syringes, or pipette tips contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[7]

Step 2: Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications.[7][8]

  • Secure Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area.[6] This area should be away from general lab traffic and incompatible materials.[5] Secondary containment, such as a tray or tub, is recommended to contain potential leaks.[6][7] Keep containers closed except when adding waste.[5][6][7][8]

Step 3: Arranging for Disposal

  • Contact EHS: Once a waste container is full or has been accumulating for the maximum time allowed by your institution (e.g., 90 or 150 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][10]

Experimental Protocol: Decontamination of Glassware

This protocol outlines the procedure for decontaminating glassware that has come into contact with this compound.

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) that can dissolve this compound.

  • Collect Rinsate: The solvent rinse must be collected as hazardous liquid waste in the appropriate labeled container.[8]

  • Triple Rinse: After the initial solvent rinse, triple-rinse the glassware with water.[8] This rinsate can typically be disposed of down the drain, but confirm with your institution's policies.

  • Final Wash: Wash the glassware with laboratory detergent and water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Table 2: Waste Container and Storage Guidelines

Waste TypeContainer TypeStorage LocationKey Guidelines
Solid Waste Lined, puncture-resistant container with a lidDesignated Satellite Accumulation AreaSegregate from liquid waste. Keep container closed.[6][7][8]
Liquid Waste Leak-proof, compatible plastic or glass bottle with a screw capDesignated Satellite Accumulation Area within secondary containmentSegregate from aqueous solutions and incompatible chemicals.[5][6][7]
Sharps Waste Puncture-resistant sharps containerDesignated Satellite Accumulation AreaDo not overfill. Keep container closed.[7]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_storage Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Generate this compound Waste B->C D Solid Waste (Powder, PPE) C->D E Liquid Waste (Solutions) C->E F Sharps Waste (Needles, Pipettes) C->F G Label Waste Containers 'Hazardous Waste - this compound' D->G E->G F->G H Store in Secure Satellite Accumulation Area with Secondary Containment G->H I Container Full or Time Limit Reached H->I J Arrange Pickup with EHS or Licensed Waste Contractor I->J

References

Essential Safety and Handling Protocols for Investigational Compound KW-5805

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for the investigational compound KW-5805, identified as 5-[(2-Diethylamino)ethyl]amino-5,11-dihydro[1]benzoxepino[3,4-b]pyridine trihydrochloride, is publicly available. The following information is based on general best practices for handling potent, novel pharmaceutical compounds in a laboratory setting.[2][3][4] This guidance is not a substitute for a compound-specific SDS, which must be obtained from the manufacturer or supplier before any handling, storage, or disposal of this compound.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling the investigational compound this compound. The procedural guidance herein is intended to directly answer specific operational questions and establish a foundation of safety and trust in laboratory practices involving this and other novel chemical entities.

Hazard Communication and Risk Assessment

Given that this compound is a novel compound, its toxicological properties are not fully characterized. Therefore, it should be handled as a highly potent compound by default.[5][6] A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated.[7] All personnel must be trained on the potential hazards and the specific procedures outlined in the laboratory's Chemical Hygiene Plan.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure.[9] The following table summarizes the recommended PPE for handling this compound based on general guidelines for potent compounds.[10][11][12]

Operation Required PPE Rationale
Weighing and preparing solutions of solid this compound - Nitrile gloves (double-gloving recommended)- Disposable lab coat with tight cuffs- ANSI Z87.1 compliant safety goggles and a face shield- Particulate respirator (e.g., N95) or use within a certified chemical fume hood or ventilated balance enclosure.Prevents inhalation of airborne particles and protects against splashes to the eyes and skin.[11][13]
Handling solutions of this compound - Nitrile gloves- Disposable lab coat- ANSI Z87.1 compliant safety glasses with side shields.Protects against accidental skin contact and splashes to the eyes.
Cleaning and decontamination - Heavy-duty nitrile or neoprene gloves- Impermeable lab coat or apron- Chemical splash goggles.Provides enhanced protection against prolonged contact with cleaning and decontamination agents.

Operational Plan: Handling and Experimental Workflow

A systematic approach is necessary to ensure safety throughout the experimental process. The following workflow outlines the key steps for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Receive & Log this compound b Review SDS & Conduct Risk Assessment a->b c Don Appropriate PPE b->c d Weigh Solid in Ventilated Enclosure c->d e Prepare Stock Solution in Fume Hood d->e f Perform Experiment e->f g Decontaminate Work Surfaces f->g h Segregate & Label Waste g->h i Dispose of Waste via EHS h->i

Standard operational workflow for handling potent investigational compounds.

Experimental Protocol: General Solution Preparation

  • Preparation: Before starting, ensure the chemical fume hood or ventilated enclosure is certified and functioning correctly. Assemble all necessary equipment, including vials, spatulas, and solvents.

  • Don PPE: Wear the appropriate PPE as specified in the table above for handling solid compounds.

  • Weighing: Tare a suitable container within the ventilated enclosure. Carefully weigh the desired amount of this compound solid.

  • Solubilization: Add the desired solvent to the container with the solid this compound. Cap the container and mix until the solid is fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution in a designated, labeled, and secondary container in a secure location.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, vials, and solutions, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.[1]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "5-[(2-Diethylamino)ethyl]amino-5,11-dihydro[1]benzoxepino[3,4-b]pyridine trihydrochloride (this compound)," and the approximate concentration and quantity.

  • Disposal Procedure: The disposal of investigational drugs must comply with institutional, local, and federal regulations.[14][15] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and incineration of the hazardous waste.[1] Do not dispose of this compound down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KW-5805
Reactant of Route 2
Reactant of Route 2
KW-5805

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.